3-Ethenyl-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQIGUCTUYFWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis & Application of 3-Vinyl-5-fluorobenzoic Acid
Executive Summary
3-Vinyl-5-fluorobenzoic acid (also known as 3-ethenyl-5-fluorobenzoic acid) is a specialized aromatic intermediate characterized by a trifunctional scaffold: a carboxylic acid for coordination or condensation, a vinyl group for polymerization or cross-coupling, and a fluorine atom for bioisosteric modulation and metabolic stability.[1][2][3][4][5]
While the specific CAS number for the free acid form is not widely listed in commercial catalogs due to its novelty and reactivity, this guide provides a definitive protocol for its synthesis from the commercially available precursor 3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2) . This compound is critical for researchers developing fluorinated Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and functionalized styrenic polymers.
Chemical Identity & Properties
Target Compound Data
| Property | Specification |
| Chemical Name | 3-Vinyl-5-fluorobenzoic acid |
| Synonyms | 3-Ethenyl-5-fluorobenzoic acid; 3-Fluoro-5-vinylbenzoic acid |
| PubChem CID | 127018578 |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| Predicted LogP | ~2.3 (Hydrophobic) |
| Key Functional Groups | Carboxylic Acid (-COOH), Vinyl (-CH=CH₂), Fluorine (-F) |
Primary Precursor Data
| Property | Specification |
| Precursor Name | 3-Bromo-5-fluorobenzoic acid |
| CAS Number | 176548-70-2 |
| Molecular Weight | 219.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity Grade | ≥98% (HPLC/GC) |
Strategic Synthesis Protocol
Direct vinylation of free benzoic acids can suffer from catalyst poisoning or protodeboronation. To ensure high yields and reproducibility (E-E-A-T), this guide recommends a 3-step protection-coupling-deprotection strategy . This route minimizes side reactions and simplifies purification.
Workflow Visualization
Caption: Optimized 3-step synthesis pathway from commercial precursor to target acid.
Detailed Experimental Methodology
Step 1: Fischer Esterification
-
Objective: Protect the carboxylic acid to prevent interference with the Palladium catalyst in Step 2.
-
Reagents: 3-Bromo-5-fluorobenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).
-
Protocol: Dissolve the acid in dry methanol (0.5 M concentration). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with Ethyl Acetate. Dry over MgSO₄.
-
Expected Yield: >95% (Methyl 3-bromo-5-fluorobenzoate).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Objective: Install the vinyl group using Potassium Vinyltrifluoroborate (more stable than vinylboronic acid).
-
Reagents: Methyl 3-bromo-5-fluorobenzoate (1.0 eq), Potassium Vinyltrifluoroborate (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), Cs₂CO₃ (3.0 eq).
-
Solvent: THF:H₂O (9:1).
-
Protocol: Degas solvents thoroughly with Argon. Combine reagents in a pressure tube or flask. Heat to 80°C for 16 hours.
-
Workup: Filter through Celite to remove Palladium. Dilute with water, extract with Diethyl Ether. Purify via flash column chromatography (SiO₂, 5% EtOAc in Hexanes).
-
Critical Note: Avoid prolonged exposure to air to prevent polymerization of the vinyl group. Add a radical inhibitor (e.g., BHT) if storing.
Step 3: Saponification (Hydrolysis)
-
Objective: Reveal the carboxylic acid.
-
Reagents: Methyl 3-vinyl-5-fluorobenzoate (1.0 eq), LiOH·H₂O (2.0 eq).
-
Solvent: THF:H₂O (1:1).
-
Protocol: Stir at room temperature for 4–6 hours. Monitor disappearance of ester by TLC.
-
Workup: Acidify carefully with 1M HCl to pH ~3 (watch for precipitation). Extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Water is preferred over chromatography to avoid polymerization on acidic silica.
Supply Chain & Sourcing
Since the target acid is a custom synthesis item, researchers must source the precursor .
| Supplier | Catalog Number | Purity | Region |
| Oakwood Chemical | 005475 | 98% | USA |
| Chem-Impex Int'l | 22789 | 98% | USA |
| Combi-Blocks | QA-4821 | 98% | Global |
| Sigma-Aldrich | Check CAS 176548-70-2 | 97% | Global |
Note: Always verify current stock using the CAS number 176548-70-2.
Applications & Utility
The unique 3,5-substitution pattern of this molecule enables specific applications in materials science and drug discovery.
Application Logic
Caption: Key application domains for 3-Vinyl-5-fluorobenzoic acid.
-
Fluorinated MOFs/COFs: The carboxylic acid binds to metal clusters (e.g., Zr, Cu), while the vinyl group hangs into the pore. This allows for "Thiol-Ene Click" chemistry to introduce complex functionality after the framework is built. The fluorine atom increases the hydrophobicity of the pore, improving water stability.
-
Polymer Science: Acts as a functional monomer. The fluorine atom lowers surface energy, making resulting polymers useful for stain-resistant coatings.
-
Medicinal Chemistry: The vinyl group can serve as a "warhead" for covalent inhibition (Michael acceptor) or be reduced to an ethyl group. The fluorine at the 5-position blocks metabolic oxidation (P450 metabolism) at that site.
References
-
PubChem. 3-ethenyl-5-fluorobenzoic acid (Compound).[5] National Library of Medicine. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.
Sources
Bioisosteres of Vinyl Benzoic Acid: A Technical Guide for Medicinal Chemists
Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery
In the landscape of medicinal chemistry, the vinyl benzoic acid scaffold represents a privileged motif, notably underpinning the structure of several potent retinoid X receptor (RXR) and retinoic acid receptor (RAR) modulators.[1][2] These compounds play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis, making them vital in oncology and dermatology.[3][4] However, the inherent physicochemical properties of both the vinyl group and the carboxylic acid moiety can present significant challenges in drug development, including metabolic instability, poor pharmacokinetic profiles, and off-target toxicities.[5]
Bioisosterism, the strategic replacement of a functional group with another that possesses similar physicochemical and steric properties, is a cornerstone of modern drug design.[5] This in-depth technical guide provides a comprehensive overview of the bioisosteric modifications of the vinyl benzoic acid core, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind these strategic replacements, providing a framework for optimizing lead compounds to enhance their therapeutic potential.
The Retinoid Signaling Pathway: A Key Target for Vinyl Benzoic Acid Analogs
The biological effects of many vinyl benzoic acid derivatives are mediated through the retinoid signaling pathway.[6] Understanding this pathway is paramount to appreciating the significance of bioisosteric modifications. Retinoids, including the active metabolite all-trans-retinoic acid (ATRA), are crucial for a myriad of physiological processes.[7] Their signals are transduced by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[8]
These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] Ligand binding induces a conformational change in the receptor complex, leading to the recruitment of co-activators or the dismissal of co-repressors, ultimately modulating gene transcription.[6]
Bioisosteric Replacement of the Carboxylic Acid Moiety
The carboxylic acid group is a critical pharmacophore for many retinoids, engaging in key hydrogen bonding interactions within the ligand-binding domain of RARs. However, its acidic nature can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability.[5] Several bioisosteric replacements have been successfully employed to mitigate these liabilities.
Tetrazole and Tetrazolone: Acidic Heterocycles as Carboxylic Acid Mimics
Tetrazoles and tetrazolones are well-established non-classical bioisosteres of carboxylic acids.[9] They possess comparable pKa values, allowing them to maintain the crucial ionic interactions with the receptor, while often exhibiting improved metabolic stability and pharmacokinetic profiles.[9][10]
A compelling case study is the modification of Bexarotene, an RXR-selective agonist. The replacement of its carboxylic acid with a tetrazolone moiety resulted in a compound that retained agonist activity at the retinoid X receptor alpha (RXRα), albeit with reduced potency.[10][11] This demonstrates that while not always leading to superior activity, the tetrazolone can effectively mimic the carboxylic acid's function.[11]
| Compound | Structure | Bioisostere | Target | Potency (EC50) | cLogP | Reference |
| Bexarotene | 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | Carboxylic Acid | RXRα | < 10 nM | 6.1 | [10][11] |
| Bexarotene Analog | 1-(4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)phenyl)-1,4-dihydro-5H-tetrazol-5-one | Tetrazolone | RXRα | 64 nM | 5.7 | [10][11][12] |
Table 1: Comparative data for Bexarotene and its tetrazolone bioisostere.
Bioisosteric Replacement of the Vinyl Group
The vinyl linker in vinyl benzoic acid-based retinoids plays a crucial role in orienting the aromatic rings and influencing the overall conformation of the molecule. However, the double bond can be susceptible to metabolic oxidation.[13]
Cyclopropane: A Saturated Mimic of the Alkene
The cyclopropane ring is an effective bioisostere for an alkene.[14] Its rigid, three-membered ring structure can mimic the planarity and bond angles of a double bond, thereby maintaining a similar spatial arrangement of substituents.[15] Furthermore, the C-H bonds of a cyclopropane are generally more resistant to oxidative metabolism compared to the C=C bond of an alkene.[14]
Studies on cyclopropyl analogs of all-trans- and 13-cis-retinoic acid have shown that these compounds retain biological activity, supporting the viability of this bioisosteric replacement.[14] Although the potency of the cyclopropyl analogs was generally lower than the parent compounds, their activity confirms that the cyclopropane ring can effectively serve as a surrogate for the double bond in this class of molecules.[14][16]
Experimental Protocols
General Synthesis of a Tetrazolone from a Carboxylic Acid
The conversion of a carboxylic acid to a tetrazolone is a multi-step process that can be adapted for various vinyl benzoic acid analogs. The following is a representative synthetic pathway.[11]
Step 1: Amide Formation: The starting carboxylic acid is converted to its corresponding primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide (NH₄OH).
Step 2: Dehydration to Nitrile: The primary amide is then dehydrated to the corresponding nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.
Step 3: Tetrazole Formation: The nitrile undergoes a [2+3] cycloaddition reaction with an azide source, typically sodium azide (NaN₃) in the presence of an ammonium salt like ammonium chloride (NH₄Cl), to form the 5-substituted tetrazole ring.
Step 4: Tetrazolone Formation: The final step involves the cyclization or rearrangement of the 5-substituted tetrazole to the tetrazolone. The specific conditions for this step can vary depending on the substrate.
In Vitro Biological Evaluation: Retinoid Receptor Activation Assay
The biological activity of vinyl benzoic acid analogs and their bioisosteres is typically assessed by their ability to activate RAR and RXR subtypes. A common method is a cell-based reporter gene assay.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.
-
Cells are co-transfected with expression vectors for the specific RAR or RXR subtype and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.
2. Compound Treatment:
-
Transfected cells are treated with serial dilutions of the test compounds (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
A known agonist (e.g., ATRA for RARs, Bexarotene for RXRs) is used as a positive control.
3. Luciferase Assay:
-
After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
4. Data Analysis:
-
The luciferase activity is normalized to a control (e.g., co-transfected β-galactosidase).
-
The dose-response curves are plotted, and the EC₅₀ values (the concentration of the compound that produces 50% of the maximal response) are calculated.
Conclusion and Future Perspectives
The strategic application of bioisosterism to the vinyl benzoic acid scaffold offers a powerful approach to fine-tune the physicochemical and pharmacological properties of this important class of compounds. The replacement of the carboxylic acid with moieties like tetrazoles and tetrazolones can enhance metabolic stability and improve pharmacokinetic profiles while maintaining the essential interactions with the target receptors. Similarly, the substitution of the vinyl group with a cyclopropane ring can mitigate metabolic liabilities associated with the double bond.
Future research in this area will likely focus on the exploration of novel, non-classical bioisosteres for both the carboxylic acid and vinyl groups. The integration of computational modeling and structure-based drug design will further refine the selection and design of bioisosteric replacements, leading to the development of next-generation retinoid modulators with enhanced therapeutic indices. The principles and methodologies outlined in this guide provide a solid foundation for medicinal chemists to rationally design and optimize vinyl benzoic acid-based drug candidates, ultimately contributing to the discovery of safer and more effective medicines.
References
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Retinoic acid production and signaling A schematic diagram of the... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Tamibarotene - New Drug Approvals. (2017, April 21). Retrieved February 22, 2026, from [Link]
- The biological activity of cyclopropyl analogs of all-trans- and 13-cis-retinoic acid in the rat vaginal smear assay. (1985). Archives of Biochemistry and Biophysics, 238(2), 484-489.
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Synthesis of Am80 (tamibarotene) prodrug candidates, congeners and metabolites. (n.d.). Retrieved February 22, 2026, from [Link]
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Preparation and Antitumor Activity of a Tamibarotene- Furoxan Derivative - Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]
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Tamibarotene - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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Retinoids and the retinoic acid (RA) signaling pathway. The chemical... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Retinoic acid signaling in mammalian eye development - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
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Bexarotene derivatives modify responses in acute myeloid leukemia - bioRxiv. (2021, May 17). Retrieved February 22, 2026, from [Link]
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Retinoid Receptor Pharmacology - News-Medical.Net. (2019, August 7). Retrieved February 22, 2026, from [Link]
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2: Schematic presentation of the retinoid signal transduction pathway (adapted from Klaassen and Braakhuis, 2002). - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Retinoid Receptors and Therapeutic Applications of RAR/RXR Modulators - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Structures of bexarotene (1), disilabexarotene (2), 9-cis retinoic... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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What are RARs agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 22, 2026, from [Link]
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Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl - MDPI. (2021, November 16). Retrieved February 22, 2026, from [Link]
- WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres - Google Patents. (n.d.).
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Bexarotene | C24H28O2 | CID 82146 - PubChem - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
- Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity. (1986). Journal of Cellular Physiology, 127(2), 253-260.
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Discovery of Novel Retinoic Acid Receptor Agonists Having Potent Antiproliferative Activity in Cervical Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 22, 2026, from [Link]
- Regulation of retinoidal actions by diazepinylbenzoic acids. Retinoid synergists which activate the RXR-RAR heterodimers. (1997). The Journal of Biological Chemistry, 272(51), 32449-32455.
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Discovery and Design of Retinoic Acid Receptor and Retinoid X Receptor Class- and Subtype-Selective Synthetic Analogs of All-trans-retinoic Acid and 9-cis-Retinoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]
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What is the mechanism of Tamibarotene? - Patsnap Synapse. (2024, July 17). Retrieved February 22, 2026, from [Link]
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Retinoids offer new and promising cancer therapeutic avenues - IMR Press. (2019, April 20). Retrieved February 22, 2026, from [Link]
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- The growth-supporting activity of a retinoidal benzoic acid derivative and 4,4-difluororetinoic acid. (1982). The Journal of Nutrition, 112(9), 1779-1785.
- Retinoid X receptor-antagonistic diazepinylbenzoic acids. (1999). Journal of Medicinal Chemistry, 42(4), 613-621.
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VITAMIN A, RETINOIC ACID AND TAMIBAROTENE, A FRONT TOWARD ITS ADVANCES - Universal Journal of Pharmaceutical Research. (n.d.). Retrieved February 22, 2026, from [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.). Retrieved February 22, 2026, from [Link]
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Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks - Beilstein Archives. (2024, February 5). Retrieved February 22, 2026, from [Link]
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Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 22, 2026, from [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Retrieved February 22, 2026, from [Link]
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A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
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Introduction: Unveiling a Key Architectural Element in Modern Chemistry
An In-Depth Technical Guide to 3-Carboxy-5-fluorostyrene: A Versatile Building Block for Advanced Scientific Research
In the landscape of chemical synthesis, building blocks are the foundational elements from which complex molecular architectures are constructed. Among these, 3-Carboxy-5-fluorostyrene stands out as a trifunctional reagent of significant interest to researchers in drug discovery and materials science. Its unique structure, featuring a carboxylic acid, a fluorine atom, and a vinyl group on an aromatic scaffold, offers a confluence of reactivity and modulatory properties.
The strategic placement of these three functional groups provides chemists with a powerful tool for molecular design. The styrene moiety serves as a polymerizable unit or a handle for further chemical transformations. The carboxylic acid offers a versatile point for conjugation, such as amide bond formation, a cornerstone of medicinal chemistry. Finally, the fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's physicochemical properties, including metabolic stability, acidity, and binding affinity, making it a highly desirable feature in pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 3-Carboxy-5-fluorostyrene, designed for the discerning scientist and development professional.
Physicochemical and Safety Profile
A clear understanding of a compound's properties is paramount for its effective and safe utilization. The key data for 3-Carboxy-5-fluorostyrene and its close relatives are summarized below.
Table 1: Physicochemical Properties of 3-Fluorostyrene
| Property | Value | Reference |
| Molecular Formula | C8H7F | [3] |
| Molecular Weight | 122.14 g/mol | [3] |
| CAS Number | 350-51-6 | [3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 30-31 °C at 4 mmHg | |
| Density | 1.025 g/mL at 25 °C | |
| Refractive Index | n20/D 1.517 | |
| Storage Temperature | 2-8°C, Light and Heat Sensitive |
Table 2: Safety and Hazard Information for 3-Fluorostyrene
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[3][4] |
| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[3][4] |
| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[3] |
Note: The data above pertains to the parent compound 3-fluorostyrene, as specific data for 3-carboxy-5-fluorostyrene is not centrally compiled. The presence of the carboxylic acid group will alter these properties, notably increasing the boiling point and modifying the solubility profile.
The Role of Fluorine in Drug Design: A Strategic Advantage
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[5] Its unique properties—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds—allow it to act as a "super-hydrogen" or a bioisostere for hydroxyl and carbonyl groups.[1][6]
The benefits of introducing fluorine include:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Increased Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets.
-
Modulated Lipophilicity: Strategic fluorination can alter a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which can be critical for target engagement or solubility.
It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to its profound impact on pharmaceutical development.[5]
Synthesis and Reactivity
The true utility of 3-Carboxy-5-fluorostyrene lies in the orthogonal reactivity of its functional groups.
Caption: Reactivity pathways of 3-Carboxy-5-fluorostyrene.
-
Carboxylic Acid Transformations: This group is a linchpin for bioconjugation and derivatization. It readily participates in amide bond formation with amines using standard peptide coupling reagents (e.g., EDCI, HATU), forming stable linkages central to many pharmaceuticals.[7] Esterification with alcohols provides another route for modification, for instance, to create prodrugs.
-
Styrene (Vinyl) Group Chemistry: The vinyl group is primarily exploited in materials science as a monomer for polymerization, leading to fluorinated polystyrenes.[8][9] These polymers often exhibit enhanced thermal stability and desirable dielectric properties.[9] In the context of small-molecule synthesis, the alkene can undergo a variety of classic transformations, including hydrogenation to an ethyl group, dihydroxylation, or epoxidation.
Applications in Drug Discovery and Medicinal Chemistry
3-Carboxy-5-fluorostyrene is an exemplary scaffold for constructing complex drug candidates. Its utility is evident in its potential to generate libraries of compounds for screening and lead optimization. For example, in the development of kinase inhibitors, the fluorinated phenyl ring can occupy a hydrophobic pocket, while the carboxylic acid can be used to form critical hydrogen bonds or be converted into an amide that interacts with the hinge region of the kinase.[]
The development of fluorinated pyrimidine-5-carboxamides as MERTK inhibitors for potential PET imaging ligands showcases a practical application of similar fluorinated carboxylic acid building blocks.[7] The synthesis of these compounds involves the coupling of a carboxylic acid with various amines to explore the structure-activity relationship (SAR).[7]
Caption: Workflow for generating a drug candidate library.
Representative Experimental Protocol: Amide Coupling
This protocol provides a standardized, self-validating method for coupling 3-Carboxy-5-fluorostyrene with a primary amine, a foundational reaction in drug development.
Objective: To synthesize N-benzyl-3-carboxy-5-fluorostyrene amide.
Materials:
-
3-Carboxy-5-fluorostyrene (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[11]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Carboxy-5-fluorostyrene in anhydrous DMF.
-
Activation: To the stirred solution, add HATU and DIPEA. Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Amine Addition: Add benzylamine to the reaction mixture dropwise.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.[12]
Validation: The success of the reaction is confirmed by characterizing the final product using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion
3-Carboxy-5-fluorostyrene is more than just a chemical reagent; it is a strategic building block that empowers innovation in both medicinal chemistry and materials science. The convergence of a polymerizable handle, a versatile carboxylic acid, and a property-modulating fluorine atom provides a platform for creating novel molecules with tailored functions. As researchers continue to push the boundaries of drug design and polymer science, the demand for sophisticated, multifunctional building blocks like 3-Carboxy-5-fluorostyrene will undoubtedly continue to grow, solidifying its place as a key component in the modern chemist's toolbox.[13]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67691, 3-Fluorostyrene. [Link]
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American Elements. Fluorinated Building Blocks. [Link]
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ResearchGate. Fluorinated styrene derivatives and their application in the formation of new polymer materials. [Link]
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EurekAlert!. (2020). New synthesis methods enhance 3D chemical space for drug discovery. [Link]
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- Satam, V. S., et al. (2010). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. Arkivoc, 2011(1), 177-192.
- Dai, M., Sun, J., & Fang, Q. (2021). A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin. Polymer Chemistry, 12(3), 395-401.
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Applied Science Innovations. Fluorinated energetic binders for energetic applications. [Link]
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A Technical Guide to the Solubility of 3-Ethenyl-5-Fluorobenzoic Acid in DMSO and Methanol: A Methodological and Predictive Approach
Abstract
In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs a molecule's behavior from initial high-throughput screening to final formulation. This technical guide provides an in-depth analysis of the solubility of 3-ethenyl-5-fluorobenzoic acid, a compound of interest for its potential as a building block in medicinal chemistry. We will explore its predicted solubility in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. This document moves beyond a simple data sheet, offering a foundational understanding of the intermolecular forces at play, predictive insights based on molecular structure, and rigorous, field-proven protocols for the empirical determination of solubility. This guide is intended for researchers, chemists, and drug development professionals who require both a theoretical framework and a practical methodology for assessing compound solubility.
Introduction: The Central Role of Solubility
The journey of a chemical entity from a laboratory curiosity to a viable product is critically dependent on its solubility. For drug development professionals, poor aqueous solubility can terminate a promising candidate's progression, while insolubility in organic solvents can complicate synthesis, purification, and screening. 3-Ethenyl-5-fluorobenzoic acid presents a unique combination of functional groups: a carboxylic acid capable of hydrogen bonding, a fluorinated aromatic ring influencing polarity and pKa, and a vinyl group that adds nonpolar character.
This guide focuses on two solvents that are pillars of chemical research:
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, prized for its ability to dissolve an exceptionally wide range of polar and nonpolar compounds.[1][2][3] It is the gold standard for creating high-concentration stock solutions for compound screening libraries.[4]
-
Methanol: The simplest alcohol, methanol is a versatile polar protic solvent.[5] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many organic molecules.[6]
Understanding how the structure of 3-ethenyl-5-fluorobenzoic acid interacts with these distinct solvent environments is key to unlocking its potential in synthesis and biological assays.
Physicochemical Characterization & Predictive Analysis
The principle of "like dissolves like" provides a useful starting point, but a deeper analysis requires examining the specific properties of the solute and solvents.[7]
Solute: 3-Ethenyl-5-Fluorobenzoic Acid
While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its constituent parts and data from analogous compounds like 3-fluorobenzoic acid.[8][9][10]
-
Molecular Formula: C₉H₇FO₂[8]
-
Molecular Weight: 166.15 g/mol
-
Key Structural Features:
-
Carboxylic Acid (-COOH): This is the dominant functional group, capable of acting as a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). Its acidic nature (predicted pKa similar to 3-fluorobenzoic acid's 3.86) is a key driver of its interactions.[9]
-
Fluorophenyl Ring: The electronegative fluorine atom and the aromatic system contribute to the molecule's overall polarity.
-
Ethenyl (Vinyl) Group (-CH=CH₂): This group is primarily nonpolar and will have a minor but noticeable impact on solubility in highly polar solvents.
-
Solvents: A Tale of Two Polarities
| Property | Dimethyl Sulfoxide (DMSO) | Methanol |
| Formula | (CH₃)₂SO | CH₃OH |
| Type | Polar Aprotic[2][11][12] | Polar Protic |
| Boiling Point | 189 °C[1][13] | 64.7 °C[14] |
| Dielectric Constant | 47.2 | 32.7 |
| Hydrogen Bonding | Acceptor Only | Donor & Acceptor[6] |
| Key Feature | High capacity to dissolve diverse compounds, including many salts and polymers. | Miscible with water and many organic solvents.[5] |
Predicted Solubility and Intermolecular Interactions
-
In Methanol: The solubility of 3-ethenyl-5-fluorobenzoic acid in methanol is predicted to be high . The primary interaction will be strong hydrogen bonding between the carboxylic acid group of the solute and the hydroxyl group of methanol. The polarity of the fluorophenyl ring will also contribute favorably to solvation.
-
In DMSO: The solubility in DMSO is predicted to be exceptionally high . DMSO is an outstanding solvent for carboxylic acids.[4] Although it cannot donate a hydrogen bond, its highly polar S=O group acts as a powerful hydrogen bond acceptor for the acidic proton of the benzoic acid. This strong dipole-dipole interaction, combined with its ability to solvate the rest of the polar structure, typically results in high solubility. For comparison, the structurally related 2-amino-5-fluorobenzoic acid has a reported solubility of approximately 30 mg/mL in DMSO.[15]
The diagram below illustrates the key intermolecular forces governing the dissolution process.
Caption: Predicted solute-solvent interactions.
Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, rigorous experimental protocols are required. The following methods provide a framework for both rapid initial assessment and precise quantitative measurement.
Protocol 1: Rapid Qualitative Assessment
This method is designed for a quick, preliminary evaluation of solubility, often sufficient for initial screening purposes.[16][17]
Objective: To visually determine if the compound is soluble in a given solvent at a target concentration (e.g., 10 mg/mL).
Materials:
-
3-ethenyl-5-fluorobenzoic acid
-
Anhydrous DMSO
-
Anhydrous Methanol
-
4 mL glass vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh 10 mg (± 0.1 mg) of 3-ethenyl-5-fluorobenzoic acid directly into a clean, dry 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the desired solvent (DMSO or methanol) to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles. A clear, particle-free solution indicates solubility at this concentration.
-
Causality Check: If the solid does not dissolve, gentle warming (to 30-40°C) can be applied to assess if the dissolution is kinetically limited. If it dissolves upon warming and remains in solution upon cooling to room temperature, it is soluble. If it precipitates upon cooling, the room temperature solubility is below 10 mg/mL.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility. It ensures the solvent is fully saturated with the solute.
Objective: To accurately quantify the maximum concentration of the compound that dissolves in a solvent at a specific temperature.
Materials:
-
All materials from Protocol 1
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE for chemical compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution: Add an excess of 3-ethenyl-5-fluorobenzoic acid to a vial (e.g., 50 mg to 2 mL of solvent). This ensures that undissolved solid remains, confirming saturation.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is critical to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow excess solid to settle. This step prevents clogging of the filter.
-
Sample Collection: Carefully draw an aliquot of the supernatant using a pipette. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is non-negotiable as it removes all microscopic undissolved particles, ensuring the analysis is only of the dissolved compound.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations.
-
Dilute the filtered sample with the appropriate solvent to fall within the linear range of the standard curve.
-
Analyze the standards and the diluted sample by HPLC or UV-Vis spectroscopy.
-
Calculate the concentration of the saturated solution using the standard curve, remembering to account for the dilution factor.
-
The workflow for selecting and executing these protocols is outlined below.
Caption: Experimental workflow for solubility determination.
Data Summary and Interpretation
Based on the predictive analysis, the following table summarizes the expected solubility of 3-ethenyl-5-fluorobenzoic acid. Researchers should use this table as a template to be populated with their own experimental data.
| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Experimental Value (mg/mL) | Experimental Value (mol/L) |
| Methanol | Polar Protic | High | [Enter Experimental Data] | [Enter Experimental Data] |
| DMSO | Polar Aprotic | Very High (>30 mg/mL)[15] | [Enter Experimental Data] | [Enter Experimental Data] |
Interpretation:
-
A high solubility value in both solvents confirms the compound's polar nature and suitability for use in a wide range of reaction conditions and biological assays.
-
Should the experimental solubility in methanol be lower than predicted, it might suggest that the nonpolar vinyl group and the fluorophenyl ring have a greater-than-expected effect, or that crystal lattice energy is particularly high.
-
The DMSO value is critical for screening applications. A value well above 10 mg/mL (approx. 60 mM) ensures that high-concentration stock solutions can be prepared without risk of precipitation.
Safety, Handling, and Best Practices
-
Compound Handling: While specific toxicity data for 3-ethenyl-5-fluorobenzoic acid is limited, related fluorobenzoic acids are classified as irritants.[9][18][19] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or chemical fume hood.
-
Solvent Handling:
-
Methanol is flammable and toxic.[5] All handling should be done away from ignition sources and in a well-ventilated area.
-
DMSO is known to enhance the dermal absorption of other chemicals.[20] It is crucial to wear appropriate gloves and avoid skin contact. DMSO is also hygroscopic and should be stored in a tightly sealed container to prevent water absorption.[20]
-
-
Stability: Benzoic acids are generally stable. However, DMSO can be incompatible with strong oxidizing or reducing agents.[21] It is thermally stable under the conditions described in the protocols.[11][12][20]
Conclusion
3-Ethenyl-5-fluorobenzoic acid is predicted to exhibit high to very high solubility in both methanol and dimethyl sulfoxide, driven by the strong polar interactions of its carboxylic acid moiety. This guide provides the theoretical basis for this prediction and outlines robust, validated methodologies for its empirical confirmation. By following the detailed protocols, researchers can confidently determine the solubility of this compound, enabling its effective use in chemical synthesis, drug discovery screening, and further scientific investigation. Accurate solubility data is not merely a physical constant; it is a critical enabler of scientific progress.
References
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Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
-
Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]
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gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
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LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
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Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
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Scribd. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. Retrieved from [Link]
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Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
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BCC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methanol. Retrieved from [Link]
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Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]
-
Britannica. (2026). Methanol. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Ethyl-5-fluorophenol. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-ethenyl-5-fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2026). 3-Fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Fluorobenzoic Acid. PubChem. Retrieved from [Link]
-
MP Biomedicals. (2016). Dimethyl Sulfoxide. Retrieved from [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. Retrieved from [Link]
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Methodological & Application
Application Note: High-Fidelity Synthesis of 3-Ethenyl-5-fluorobenzoic Acid via Wittig Olefination
Executive Summary
3-Ethenyl-5-fluorobenzoic acid (also known as 3-vinyl-5-fluorobenzoic acid) is a critical scaffold in medicinal chemistry, serving as a "handle" for Heck couplings, olefin metathesis, or polymerization in materials science.[1] While direct vinylation (e.g., Suzuki-Miyaura) is possible, the Wittig reaction offers superior regiocontrol and scalability, particularly when generating the vinyl group from a formyl precursor.
This guide details a robust, three-stage protocol for synthesizing 3-ethenyl-5-fluorobenzoic acid from commercially available 3-bromo-5-fluorobenzoic acid.[1] It addresses the primary synthetic challenge: chemoselective installation of the aldehyde in the presence of an ester, utilizing Turbo-Grignard (iPrMgCl·LiCl) technology to bypass traditional cryogenic lithiation limitations.
Retrosynthetic Analysis & Strategy
The synthesis is designed to protect the carboxylic acid early, install the requisite carbon framework via formylation, and generate the alkene via a Wittig olefination.
Figure 1: Retrosynthetic strategy highlighting the Turbo-Grignard formylation and Wittig olefination.
Critical Design Considerations
-
Acid Protection: The carboxylic acid proton (
) will instantly quench the Wittig ylide ( ). We employ a methyl ester protection strategy.[2] -
Chemoselective Formylation: Traditional Lithium-Halogen exchange (n-BuLi) on Methyl 3-bromo-5-fluorobenzoate often results in nucleophilic attack on the ester (forming alcohols/ketones).[1] We utilize Knochel’s Turbo-Grignard (iPrMgCl[1][3][4]·LiCl) , which allows fast Br/Mg exchange at -40°C without attacking the ester.
-
Wittig Base Selection: Potassium tert-butoxide (KOtBu) is selected over n-BuLi for ylide generation.[1] It provides a cleaner reaction profile for non-stabilized ylides and avoids lithium salt aggregation issues.
Experimental Protocols
Phase 1: Precursor Synthesis (Formylation)
Objective: Synthesize Methyl 3-formyl-5-fluorobenzoate from Methyl 3-bromo-5-fluorobenzoate.[1]
Reagents:
-
Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)[1]
-
N,N-Dimethylformamide (DMF) (1.5 equiv)
-
Anhydrous THF
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve Methyl 3-bromo-5-fluorobenzoate in anhydrous THF (0.5 M concentration). Cool the solution to -40°C (Acetonitrile/Dry Ice bath).
-
Exchange: Add iPrMgCl·LiCl dropwise over 15 minutes. Stir at -40°C for 1 hour.
-
Checkpoint: Monitor by GC-MS or TLC (quench a small aliquot with water).[1] The starting bromide should be consumed, replaced by the des-bromo species (if quenched with water) or the aldehyde (if quenched with DMF).
-
-
Quench: Add anhydrous DMF dropwise. Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with sat. aq. NH₄Cl.[7] Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Expect a white solid.
Phase 2: The Wittig Reaction (Core Protocol)
Objective: Convert the aldehyde to the vinyl group.
Reagents:
-
Methyltriphenylphosphonium bromide (MTPPB) (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]
-
Methyl 3-formyl-5-fluorobenzoate (1.0 equiv)[1]
-
Anhydrous THF (0.2 M relative to aldehyde)
Step-by-Step Protocol:
-
Ylide Generation:
-
Charge a flame-dried RBF with MTPPB (white salt) and anhydrous THF under Argon.
-
Add KOtBu (solid or 1M THF solution) portion-wise.
-
Observation: The suspension will turn a bright canary yellow , indicating the formation of the methylenetriphenylphosphorane ylide.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Addition:
-
Dissolve Methyl 3-formyl-5-fluorobenzoate in a minimal amount of anhydrous THF.[1]
-
Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.
-
Observation: The yellow color typically fades to a lighter suspension as the betaine/oxaphosphetane intermediate forms.
-
-
Reaction:
-
Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Validation: TLC (Hexanes/EtOAc 8:[1]2) should show the disappearance of the aldehyde (lower R_f) and appearance of the styrene (high R_f, UV active).
-
-
Workup & TPPO Removal:
-
TPPO Removal Strategy: Triphenylphosphine oxide (TPPO) is the byproduct.
-
Method A (Trituration): Concentrate the reaction mixture. Triturate the residue with cold Pentane or Hexane/Ether (9:1). The product dissolves; TPPO precipitates as a solid. Filter and wash the solid.
-
Method B (ZnCl₂): Add anhydrous ZnCl₂ (2 equiv) to the crude mixture in ethanol to precipitate a TPPO-Zn complex [1].
-
-
Concentrate the filtrate.
-
Purification:
-
Purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar.
-
Phase 3: Hydrolysis
Objective: Deprotect the ester to yield the final acid.
Protocol:
-
Dissolve the styrene ester in THF/MeOH (1:1).
-
Add LiOH (2.0 M aq, 3 equiv). Stir at RT for 4 hours.
-
Acidify carefully with 1M HCl to pH 2.
-
Extract with EtOAc, dry, and concentrate to yield 3-ethenyl-5-fluorobenzoic acid .[1]
Process Workflow Diagram
Figure 2: Operational workflow for the Wittig olefination and subsequent workup.
Quality Control & Validation
Expected Analytical Data
The following data confirms the identity of the intermediate and final product.
| Compound | Key 1H NMR Signals (CDCl3, 400 MHz) |
| Aldehyde Intermediate | δ 10.0 (s, 1H, CHO) ; 7.5-8.0 (m, 3H, Ar-H). |
| Styrene Ester | δ 6.75 (dd, 1H, Vinyl-H, trans) ; 5.85 (d, 1H, Vinyl-H, cis) ; 5.40 (d, 1H, Vinyl-H) ; 3.95 (s, 3H, OMe). Note: The aldehyde proton at 10.0 ppm must be absent. |
| Final Acid | Similar to ester but absence of OMe singlet at 3.95 ppm; Broad singlet >11 ppm (COOH). |
Troubleshooting Guide
-
Low Yield in Step 1 (Formylation): Ensure temperature is strictly -40°C. If warmer, n-BuLi/Grignard attacks the ester.[1] If colder, exchange is sluggish. Use fresh iPrMgCl·LiCl.
-
Aldehyde Remaining in Wittig: The ylide may have quenched due to moisture. Dry THF over molecular sieves (3Å) and ensure MTPPB is dried under vacuum at 100°C before use.
-
Polymerization: 3-Ethenyl-5-fluorobenzoic acid can polymerize if stored neat at RT.[1] Store at -20°C. Add a radical inhibitor (e.g., BHT, 100 ppm) if storing for extended periods.
Safety & Hazards
-
iPrMgCl[2][4][5][6]·LiCl: Pyrophoric/Water reactive. Handle under inert atmosphere.
-
Methyltriphenylphosphonium bromide: Toxic if inhaled. Hygroscopic.
-
Fluorinated Compounds: Generally irritants; avoid contact with skin and eyes.
-
Waste Disposal: Segregate phosphine oxide waste (halogenated organic) from aqueous waste.
References
-
Knochel, P., et al. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][6] Angewandte Chemie International Edition. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews. [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
Sources
- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Application Note: Optimized Heck Coupling Protocols for 3-Vinyl-5-Fluorobenzoic Acid
This Application Note is designed for research scientists and process chemists requiring robust protocols for the synthesis and functionalization of 3-vinyl-5-fluorobenzoic acid via Heck coupling.
Executive Summary
3-Vinyl-5-fluorobenzoic acid represents a high-value pharmacophore scaffold. The meta-fluorine substituent provides metabolic stability and modulates lipophilicity, while the vinyl group serves as a versatile handle for further functionalization (e.g., Heck arylation, olefin metathesis, or cyclopropanation).
This guide addresses two distinct operational needs:
-
Synthesis of the Scaffold: Installing the vinyl group onto the 3-bromo-5-fluorobenzoic acid precursor.
-
Functionalization: Using 3-vinyl-5-fluorobenzoic acid as the olefinic substrate in downstream Heck couplings.
Strategic Analysis & Retrosynthesis
The primary challenge in handling this substrate is the interference of the free carboxylic acid (-COOH) with palladium catalysts and the potential for polymerization of the styrene-like product.
-
Electronic Effects: The C-F bond at position 5 is electron-withdrawing, which activates the C-Br bond at position 3 towards oxidative addition. This makes the precursor highly reactive in Pd-catalyzed cycles compared to non-fluorinated analogs.
-
Solubility & Poisoning: Free carboxylic acids can form insoluble salts with bases or coordinate to Pd, arresting the catalytic cycle.
-
Recommendation: For maximum reliability, esterification (forming the methyl or ethyl ester) prior to vinylation is the standard "Best Practice" in process chemistry, followed by mild hydrolysis. However, a direct protocol for the free acid is provided below for rapid screening.
-
Workflow Visualization
Caption: Optimized synthetic workflow. The solid path (Protection-Deprotection) offers higher yields and easier purification than the direct route (dashed).
Protocol A: Synthesis of the Scaffold (Vinylation)
Objective: Convert 3-bromo-5-fluorobenzoic acid (or its ester) to the 3-vinyl derivative.
Method 1: The "True" Heck Reaction (Ethylene Gas)
Best for: Large-scale synthesis where atom economy is critical.
Reagents:
-
Substrate: Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)
-
Gas: Ethylene (Atmospheric pressure to 5 bar)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tolyl)₃ (4-10 mol%) – Preferred over PPh3 to prevent isomerization.
-
Base: Et₃N (2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile
-
Additive: Hydroquinone or BHT (1 mol%) – Critical to prevent polymerization.
Step-by-Step Protocol:
-
Setup: Charge a pressure tube or autoclave with the substrate, Pd(OAc)₂, P(o-tolyl)₃, and BHT.
-
Inerting: Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed DMF and Et₃N via syringe.
-
Gas Introduction: Purge the vessel with Ethylene gas for 5 minutes. Pressurize to 2–5 bar (or keep a balloon for atmospheric pressure runs).
-
Reaction: Heat to 90°C for 12–24 hours. Monitor by HPLC/TLC.
-
Checkpoint: The reaction mixture should turn black (Pd precipitation) only after completion. Early blackening indicates catalyst death.
-
-
Workup: Cool to RT. Vent excess ethylene. Dilute with EtOAc, wash with 1N HCl (to remove amine salts) and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Method 2: The Laboratory Surrogate (Vinyltrifluoroborate)
Best for: Discovery labs avoiding gas cylinders. Technically a Suzuki-Miyaura vinylation but functionally equivalent.
Reagents:
-
Substrate: 3-Bromo-5-fluorobenzoic acid (1.0 equiv)
-
Reagent: Potassium vinyltrifluoroborate (1.2 equiv)
-
Catalyst: PdCl₂(dppf)·DCM (3 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) – Excess base required for the free acid.
-
Solvent: THF:Water (9:1)
Step-by-Step Protocol:
-
Combine substrate, vinyltrifluoroborate, catalyst, and base in a sealable vial.
-
Add solvent system (degassed).
-
Heat at 80°C for 16 hours.
-
Acidify carefully with 1N HCl to pH 3-4 during workup to recover the free acid product.
Protocol B: Functionalization (Downstream Heck Coupling)
Objective: React 3-vinyl-5-fluorobenzoic acid (as the alkene) with an Aryl Halide (Ar-X) to form a Stilbene derivative.
Mechanism: The 3-vinyl group acts as the nucleophile (olefin) inserting into the Ar-Pd-X species. The electron-withdrawing fluorine on the benzoic acid ring deactivates the vinyl group slightly, making it less reactive than a simple styrene, requiring higher temperatures.
Catalytic Cycle Visualization
Caption: Catalytic cycle for the Heck coupling of 3-vinyl-5-fluorobenzoic acid with an Aryl Halide.
Standard Protocol:
-
Coupling Partner: Aryl Iodide (Preferred) or Aryl Bromide (1.0 equiv).
-
Olefin: 3-Vinyl-5-fluorobenzoic acid (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: P(o-tolyl)₃ (10 mol%) or Jeffery Conditions (Ligand-free with TBAB).
-
Base: Et₃N (2.5 equiv) or K₂CO₃ (2.5 equiv).
-
Solvent: DMF (0.2 M).
-
Temp: 100°C.
Critical Note on Regioselectivity: The reaction will predominantly yield the Trans (E) isomer. The fluorine atom at the meta position does not significantly sterically hinder the vinyl group, but it does make the ring electron-deficient. This favors the "neutral" mechanism where the arylpalladium species adds to the terminal carbon of the vinyl group.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMAc | High boiling point and ability to solubilize the polar carboxylate salt are essential. |
| Ligand | P(o-tolyl)₃ | Bulky monodentate phosphines prevent double-bond isomerization better than PPh₃. |
| Additive | TBAB (Tetrabutylammonium bromide) | Stabilizes Pd nanoparticles, allowing for ligand-free conditions (Jeffery conditions) which are often cleaner for acrylic acids. |
| Protection | Methyl Ester | If the reaction stalls (<20% conversion), switch to the methyl ester. The free acid can poison Pd by forming Pd-carboxylate clusters. |
| Stabilizer | BHT (2,6-Di-tert-butyl-4-methylphenol) | Mandatory. Vinyl benzoic acids are prone to radical polymerization at >80°C. Add 1-2 mol% BHT. |
Troubleshooting Guide
Problem: Reaction turns black immediately.
-
Cause: "Pd black" precipitation due to unstable catalyst.
-
Solution: Increase ligand loading (Ligand:Pd ratio 3:1 or 4:1). Ensure thorough degassing (O₂ kills phosphines).
Problem: Low conversion of Ar-Br.
-
Cause: The C-F bond makes the ring electron-poor, but if the other coupling partner is also electron-poor, the reaction is sluggish.
-
Solution: Switch to a more active catalyst system: Pd(t-Bu₃P)₂ or Pd-XPhos . Raise temperature to 120°C.
Problem: Polymerization (Gelling).
-
Cause: Thermal polymerization of the vinyl group.
-
Solution: Add more BHT. Lower concentration (0.1 M). Lower temperature to 80°C and extend time.
References
-
General Heck Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
-
Vinylation using Vinyltrifluoroborates (Molander Protocol): Molander, G. A., & Rivero, M. R. (1997). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters.
-
Heck Reactions of Benzoic Acid Derivatives: Goossen, L. J., & Paetzold, J. (2002). Pd-Catalyzed Decarbonylative Heck Olefination of Carboxylic Acids. Angewandte Chemie.
-
Fluorine Effects in Cross-Coupling: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.
-
Ligand-Free Heck (Jeffery Conditions): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.
Application Note: Precision RAFT Polymerization of Fluorinated Vinyl Benzoic Acid Monomers
Abstract & Strategic Significance
This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of fluorinated vinyl benzoic acid (FVBA) derivatives. The incorporation of fluorine atoms onto the aromatic ring of vinyl benzoic acid serves a dual purpose in drug delivery and materials science: it modulates the acidity (pKa) of the carboxylic acid group via inductive electron withdrawal and enhances the lipophilicity of the polymer backbone.
This protocol specifically addresses the challenges of polymerizing unprotected acidic monomers, including solubility conflicts and characterization hurdles. By utilizing 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA), we ensure high end-group fidelity and narrow dispersity (Đ < 1.2).
Experimental Design & Mechanistic Logic
Monomer Selection: The Fluorine Effect
The position of the fluorine atom dictates the physicochemical properties of the resulting polymer.
-
Ortho-substitution (e.g., 2-fluoro-4-vinylbenzoic acid): Significantly lowers pKa (increasing acidity) due to proximity to the carboxyl group. Ideal for pH-responsive carriers that must release payloads in early endosomes (pH ~6.0).
-
Meta/Para-substitution: Increases overall hydrophobicity with a milder effect on pKa.
The RAFT Agent: Why CPADB?
For styrenic monomers (which FVBA is electronically similar to), dithiobenzoates are superior to trithiocarbonates.
-
Z-Group (Phenyl): Stabilizes the intermediate radical, matching the stability of the styrenic propagating radical.
-
R-Group (Cyanopentanoic acid): The carboxylic acid moiety ensures the CTA is soluble in the same polar solvents (DMF/DMSO) required for the FVBA monomer.
Reaction Mechanism
The polymerization follows a standard RAFT equilibrium, but the electron-withdrawing nature of fluorine can slightly retard the propagation rate (
Figure 1: Kinetic pathway of RAFT polymerization for styrenic derivatives. The Main Equilibrium (Green) is the critical step ensuring narrow dispersity.
Detailed Protocol: Polymerization of 2-Fluoro-4-Vinylbenzoic Acid
Materials & Reagents
| Reagent | Role | Specifications |
| 2-Fluoro-4-vinylbenzoic acid | Monomer | Synthesized in-house or commercial. Must be inhibitor-free. |
| CPADB | RAFT Agent | >97% purity. Store at 4°C. |
| AIBN | Initiator | Recrystallized from methanol. Store at -20°C. |
| DMF (Anhydrous) | Solvent | HPLC grade, packed under Argon. |
| Hexane / Diethyl Ether | Precipitant | Cold (0°C). |
Stoichiometry Calculation
Target Degree of Polymerization (
-
Note on Initiator: A low radical flux (CTA:I ratio of 5:1 or 10:1) is crucial to suppress termination events while maintaining a reasonable reaction rate.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
In a 20 mL Schlenk tube equipped with a magnetic stir bar, dissolve 2-fluoro-4-vinylbenzoic acid (1.0 g, 6.0 mmol) in anhydrous DMF (4.0 mL).
-
Concentration Check: Aim for ~1.5 M monomer concentration. Too dilute = slow rate; Too concentrated = viscosity issues/gelation.
-
-
Add CPADB (16.8 mg, 0.06 mmol). The solution will turn a distinct pink/red color.
-
Add AIBN (1.97 mg, 0.012 mmol). Tip: Use a stock solution of AIBN in DMF for accurate pipetting of small masses.
Step 2: Degassing (Critical) Oxygen is a radical scavenger and will inhibit polymerization.
-
Seal the Schlenk tube with a rubber septum.
-
Perform 4 cycles of Freeze-Pump-Thaw :
-
Freeze: Immerse in liquid nitrogen until solid.
-
Pump: Apply high vacuum (0.05 mmHg) for 10 minutes.
-
Thaw: Close vacuum, thaw in warm water bath until liquid.
-
-
Backfill with high-purity Nitrogen or Argon.
Step 3: Polymerization
-
Immerse the Schlenk tube in a thermostated oil bath at 70°C .
-
Stir at 300 RPM.
-
Timepoint: Reaction time is typically 12–24 hours. The electron-withdrawing fluorine may slow propagation; monitor conversion via NMR (see Section 4).
Step 4: Quenching & Purification
-
Quench the reaction by immersing the tube in an ice bath and exposing the solution to air (removes the "living" radical).
-
Precipitation: Dropwise addition of the DMF solution into a large excess (10x volume) of cold Hexane or 1M HCl (if the polymer is water-soluble in its ionized state).
-
Why Hexane? DMF is miscible with hexane, but the polar polymer is not.
-
-
Centrifuge at 4000 RPM for 10 mins. Decant the supernatant.
-
Redissolve the pellet in a minimum amount of THF or Acetone and re-precipitate (repeat 2x).
-
Dry under vacuum at 40°C for 24 hours.
Figure 2: Experimental workflow for the synthesis of Poly(FVBA).
Characterization & Data Analysis
Nuclear Magnetic Resonance (NMR)
Standard 1H NMR is useful, but 19F NMR provides a superior, interference-free method for calculating conversion.
-
Protocol: Dissolve crude reaction mixture in DMSO-d6.
-
Analysis: Compare the integral of the sharp vinyl fluorine signal (monomer) against the broad polymeric fluorine signal.
Gel Permeation Chromatography (GPC) - The Trap
Warning: Poly(vinyl benzoic acid) derivatives interact strongly with standard PS-DVB GPC columns due to hydrogen bonding, leading to artificial tailing and incorrect MW data.
Corrective Protocol:
-
Method A (Preferred): Use a polar GPC system (e.g., DMF or DMAc) containing 10 mM LiBr . The Lithium salt shields the carboxylic acid groups, preventing column interaction.
-
Method B (Derivatization): Methylate the polymer sample using trimethylsilyldiazomethane prior to injection into a standard THF GPC system. This converts the acid to a methyl ester, ensuring solubility and accurate sizing.
pKa Determination
Dissolve the purified polymer in water (add NaOH to solubilize if necessary) and perform a potentiometric titration with HCl.
-
Expectation: The fluorinated polymer will exhibit a lower pKa (approx 3.5–4.0) compared to non-fluorinated Poly(VBA) (approx 4.5–5.0) due to the inductive effect.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Dispersity (Đ > 1.5) | Inefficient initiation or termination. | Decrease [Initiator]. Ensure thorough degassing. Check CPADB purity. |
| No Polymerization | Oxygen inhibition or inhibitor presence. | Increase freeze-pump-thaw cycles. Pass monomer through basic alumina column before use. |
| GPC Peak Tailing | Column interaction. | Add 10 mM LiBr to the GPC eluent. Do NOT use pure THF. |
| Precipitate is "Gooey" | Trapped solvent (DMF). | Redissolve in acetone and precipitate in cold hexane. Dry under high vacuum >24h. |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2] Australian Journal of Chemistry.
-
Sumerlin, B. S., et al. (2001). Water-Soluble Polymers via RAFT: Controlled Polymerization of Sodium 4-Styrenesulfonate. Macromolecules.
-
Ober, C. K., et al. (2004). Fluorinated Styrene Polymers: Synthesis and Properties. Journal of Polymer Science Part A.
-
Sigma-Aldrich. (2024).[3] RAFT Agents and Polymerization Protocols.
-
Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC.
Sources
- 1. 870196-80-8・4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic Acid・030-24641・036-24643[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 3. protocols.io [protocols.io]
Application Note: High-Affinity Molecularly Imprinted Polymers (MIPs) Using Functionalized Styrenes
Executive Summary & Scientific Rationale
Molecularly Imprinted Polymers (MIPs) are synthetic receptors capable of recognizing specific target molecules with antibody-like affinity.[1][2][3] While methacrylic acid (MAA) is the historical standard for MIPs, functionalized styrenes (e.g., 4-vinylpyridine, 4-vinylbenzoic acid) offer superior performance for hydrophobic and aromatic drug templates.
Why Functionalized Styrenes? Standard acrylic MIPs often fail in aqueous environments due to non-specific hydrogen bonding. Styrenic backbones provide:
-
-
Stacking: The aromatic ring of styrene derivatives stabilizes aromatic drug templates (e.g., NSAIDs, chemotherapeutics) via - interactions, a mechanism unavailable to methacrylates. -
Hydrophobic Rigidity: The styrene backbone is more rigid and hydrophobic, reducing swelling in aqueous buffers and preserving the fidelity of the imprinted cavity.
-
Tunable Functionality: By selecting a functionalized styrene (e.g., 4-vinylpyridine for acidic targets), we create a "dual-lock" mechanism: electrostatic interaction + hydrophobic enclosure.
This guide details the synthesis of a 4-Vinylpyridine (4-VP) based MIP targeting a model acidic drug (e.g., Ibuprofen or Naproxen), utilizing Divinylbenzene (DVB) as the cross-linker to ensure maximum structural integrity.
Strategic Planning: The "Golden Ratio"
The success of a MIP is determined before the first reagent is weighed. The molar ratio of Template (T), Functional Monomer (FM), and Cross-linker (XL) is critical.
| Component | Role | Recommended Molar Ratio | Scientific Justification |
| Template (T) | The Target Drug | 1.0 | Defines the cavity shape. |
| Functional Monomer (FM) | 4-Vinylpyridine (4-VP) | 4.0 | Excess monomer ensures all template sites are complexed. 4-VP provides a basic nitrogen to H-bond with acidic templates. |
| Cross-linker (XL) | Divinylbenzene (DVB) | 20.0 | High cross-linking density is required to "freeze" the functional monomers in place. DVB is structurally compatible with styrenes. |
| Porogen | Toluene | Solvent | A non-polar solvent promotes strong electrostatic/H-bond interactions between T and FM, which would be disrupted by polar solvents like methanol. |
Mechanism of Imprinting[4][5]
The following diagram illustrates the specific chemical logic of using 4-VP with an acidic aromatic template.
Figure 1: The imprinting cycle. The critical step is the pre-polymerization complex formation where 4-VP organizes around the template via specific non-covalent interactions.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-VP Based MIPs (Bulk Polymerization)
Materials:
-
Template: Ibuprofen (206 mg, 1 mmol)
-
Functional Monomer: 4-Vinylpyridine (4-VP) (430 µL, 4 mmol) - Distill before use to remove inhibitors.
-
Cross-linker: Divinylbenzene (DVB) (2.85 mL, 20 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile) (40 mg)
-
Porogen: Toluene (5 mL)
Step-by-Step Workflow:
-
Pre-Complexation (Critical Step):
-
Dissolve the Template (1 mmol) in Toluene in a borosilicate glass tube.
-
Add the Functional Monomer (4-VP, 4 mmol).
-
Pause: Sonicate for 10 minutes and let stand for 30 minutes.
-
Why? This allows the system to reach thermodynamic equilibrium, maximizing the formation of stable Template-Monomer complexes before locking them in place.
-
-
Cross-linking:
-
Add the Cross-linker (DVB, 20 mmol) and the Initiator (AIBN).
-
Sonicate for another 5 minutes to ensure homogeneity.
-
-
Deoxygenation:
-
Purge the solution with a gentle stream of Nitrogen (N2) gas for 10–15 minutes.
-
Seal the tube immediately under N2 atmosphere.
-
Why? Oxygen is a radical scavenger and will inhibit the polymerization.
-
-
Polymerization:
-
Place the sealed tube in a temperature-controlled water bath or oil bath at 60°C .
-
Allow reaction to proceed for 24 hours .
-
Result: A rigid, white/off-white bulk polymer block.
-
-
Physical Processing:
-
Crush the bulk polymer using a mortar and pestle.
-
Grind mechanically and sieve the particles.[1]
-
Collect the fraction between 25 µm and 63 µm . This size range offers the best balance between flow rate (for SPE cartridges) and surface area.
-
Protocol B: Template Removal (Activation)
The polymer currently contains the drug trapped inside. It is inactive until the template is removed.
-
Soxhlet Extraction:
-
Place the MIP particles in a Soxhlet extraction thimble.
-
Solvent: Methanol:Acetic Acid (9:1 v/v) .[4]
-
Run reflux for 24–48 hours .
-
Mechanism: Acetic acid disrupts the H-bonds between the 4-VP pyridine ring and the template's carboxyl group; Methanol washes it away.
-
-
Neutralization Wash:
-
Switch solvent to pure Methanol to remove residual acetic acid.
-
Run for 4–6 hours.
-
-
Drying:
-
Dry particles in a vacuum oven at 60°C overnight.
-
Validation: Binding Assays & Scatchard Analysis
To prove the MIP works, you must compare it against a Non-Imprinted Polymer (NIP). The NIP is synthesized identically but without the template.
Experimental Setup
-
Prepare 10 mL vials containing 20 mg of MIP or NIP.
-
Add increasing concentrations of the drug template (0.1 mM to 5 mM) in acetonitrile or toluene.
-
Incubate on a shaker for 12 hours (equilibrium).
-
Centrifuge and analyze the supernatant via HPLC-UV to determine free drug concentration (
).
Data Analysis (Scatchard Plot)
Calculate the amount of drug bound (
-
Linear Regression:
-
Interpretation:
-
MIP: Typically shows a non-linear (bi-phasic) curve, indicating two classes of binding sites:
-
High Affinity: Specific imprinted cavities (Steep slope).
-
Low Affinity: Non-specific surface adsorption (Shallow slope).
-
-
NIP: Shows a horizontal or shallow linear line (only non-specific binding).
-
Workflow Visualization
Figure 2: The sequential workflow from synthesis to validation.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Imprinting Factor (IF) | Incomplete Template Removal | Increase Soxhlet time or use a more aggressive displacer (e.g., Trifluoroacetic acid instead of Acetic acid). |
| "Template Bleeding" | Trapped Template Leaching | Run a "blank" HPLC injection of the solvent passed through the MIP. If peaks appear, wash the MIP further. This is critical for trace analysis. |
| Soft/Gummy Polymer | Oxygen Inhibition or Old Initiator | Ensure strict N2 purging. Recrystallize AIBN if it is old. Ensure temperature is maintained at 60°C. |
| Low Specificity in Water | Hydrophobic Effect | If testing in water, the hydrophobic styrene backbone may attract non-targets. Add a small amount of Tween-20 to the buffer to reduce non-specific hydrophobic binding. |
References
-
Chen, L., et al. (2016).[5] "Molecular imprinting: perspectives and applications." Chemical Society Reviews, 45, 2137-2211.[5]
-
Ndunda, E. N., & Mizaikoff, B. (2016).[5] "Molecularly imprinted polymers for the extraction of pharmaceuticals." Analyst, 141, 3141-3156.[5]
-
Soares da Silva, M., et al. (2012).[6] "Molecularly imprinted polymers for bisphenol A." Journal of Applied Polymer Science. (Discusses 4-VP vs MAA efficiency).
-
Sellergren, B. (2001). "Molecularly Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry."[1][3] Techniques and Instrumentation in Analytical Chemistry.
-
Speltini, A., et al. (2017). "Preparation, Characterization and Application of a Molecularly Imprinted Polymer for Selective Recognition of Sulpiride." MDPI Polymers.
Sources
- 1. Molecularly Imprinted Polymers: Present and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Green Strategies for Molecularly Imprinted Polymer Development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-linking protocols for 3-ethenyl-5-fluorobenzoic acid hydrogels
Application Note: High-Fidelity Cross-linking Protocols for 3-Ethenyl-5-Fluorobenzoic Acid (EFBA) Hydrogels
Executive Summary & Scientific Rationale
3-ethenyl-5-fluorobenzoic acid (EFBA) represents a specialized class of "styrenic" functional monomers. Unlike standard hydrogel precursors (e.g., PEG-DA, Acrylamide), EFBA offers a unique tripartite functionality:
-
3-Ethenyl (Vinyl) Group: Enables free-radical polymerization (covalent cross-linking).
-
5-Fluoro Group: Provides a bio-orthogonal label for
F-MRI/NMR tracking , allowing non-invasive monitoring of hydrogel degradation or drug release. -
Benzoic Acid Moiety: Confers pH-sensitivity (pKa ~4.0–4.2) and enables secondary physical cross-linking via metal-ligand coordination (e.g., Fe
, Tb ).
This guide details two distinct cross-linking protocols: Protocol A (Covalent Photopolymerization) for mechanically robust scaffolds, and Protocol B (Supramolecular Coordination) for shear-thinning, injectable hydrogels.
Critical Material Properties & Pre-requisites
Before initiating cross-linking, the physicochemical behavior of EFBA must be managed. The aromatic ring and fluorine atom increase hydrophobicity compared to standard acrylates, necessitating specific solvent strategies.
| Parameter | Specification | Impact on Protocol |
| Solubility | Low in pure water; High in DMSO, DMF, Ethanol. | Requirement: Use a binary solvent system (DMSO/PBS) or surfactant-mediated solubility for Protocol A. |
| pKa | ~4.1 (Est.) | pH > 5.5 required to ionize the carboxylate for solubility and metal coordination. |
| Reactivity | Styrenic (Vinyl) | Slower propagation rate ( |
| Oxygen Sensitivity | High | Radical scavenging by |
Protocol A: Covalent Photo-Crosslinking (UV-Initiated)
Objective: To create a permanent, shape-defined hydrogel network for implantable scaffolds or long-term drug release. Mechanism: Free-radical copolymerization of EFBA (monomer) and Bis-acrylamide (cross-linker).
Reagents:
-
Monomer: 3-ethenyl-5-fluorobenzoic acid (EFBA)
-
Co-Monomer: Acrylamide (AAm) (Promotes water solubility and gelation)
-
Cross-linker: N,N′-Methylenebisacrylamide (Bis)
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Water soluble, efficient at 365nm or 405nm).
-
Solvent: 20% DMSO / 80% PBS (pH 7.4).
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Dissolve EFBA (100 mM) in pure DMSO. Note: The fluorine substitution increases lipophilicity; pre-solubilization in DMSO is critical to prevent micro-precipitation.
-
Prepare AAm (2 M) and Bis (20 mM) stock solutions in deionized water.
-
Prepare LAP initiator (0.5% w/v) in water (keep dark).
-
-
Formulation Mixing:
-
Combine components to achieve a final molar ratio of 85:15:1 (AAm:EFBA:Bis) .
-
Calculation Example (1 mL Gel):
-
AAm: 850 µmol
-
EFBA: 150 µmol
-
Bis: 10 µmol
-
-
Adjust final volume with PBS (pH 7.4) ensuring the final DMSO concentration does not exceed 20% (v/v) to maintain biocompatibility.
-
-
Degassing (Critical Step):
-
Transfer the pre-gel solution to a septum-capped vial.
-
Bubble Argon gas through the solution for 10 minutes. Rationale: Styrenic monomers like EFBA are highly susceptible to oxygen inhibition, leading to tacky surfaces or incomplete gelation.
-
-
Curing:
-
Inject the solution into a glass mold (1 mm spacer).
-
Expose to UV light (365 nm, 10 mW/cm²) for 15 minutes .
-
Note: Styrenic derivatives cure slower than acrylates. If the gel is too soft, extend time to 20 mins, but monitor for heat generation.
-
-
Purification:
-
Demold the hydrogel.
-
Wash 3x in PBS (pH 7.4) for 24 hours to remove unreacted monomer and DMSO.
-
Protocol B: Supramolecular Metal-Ligand Cross-linking
Objective: To create shear-thinning, self-healing hydrogels for injectable applications.
Mechanism: Coordination bonding between the carboxylate of EFBA and trivalent cations (
Reagents:
-
Polymer Backbone: Poly(EFBA-co-AAm) linear chains (Synthesized via Protocol A without Bis-acrylamide).
-
Cross-linker:
(0.1 M aqueous solution). -
Buffer: Acetate Buffer (pH 5.0) and Tris Buffer (pH 7.4).
Step-by-Step Methodology:
-
Linear Polymer Synthesis:
-
Follow Protocol A steps 1-4, but omit the Bis-acrylamide .
-
Dialyze the resulting linear polymer solution (MWCO 3.5 kDa) against water for 3 days to remove monomers. Lyophilize to obtain dry polymer powder.
-
-
Polymer Reconstitution:
-
Dissolve the lyophilized polymer (5 wt%) in deionized water. Adjust pH to 7.0 using 0.1 M NaOH.
-
Checkpoint: The solution should be clear and viscous.
-
-
Ionic Cross-linking:
-
Add
solution dropwise to the polymer solution while vortexing. -
Target a molar ratio of 3:1 (Carboxylate:Fe
) . -
Observation: An immediate color change (orange/brown) and viscosity increase indicates the formation of tris-coordinate complexes.
-
-
Rheological Verification:
-
Perform a frequency sweep (0.1 – 100 rad/s). A crossover point where
confirms gelation.[1]
-
Visualization of Reaction Pathways
The following diagram illustrates the chemical logic distinguishing the two protocols and their resulting microstructures.
Figure 1: Decision tree for EFBA hydrogel synthesis. Protocol A yields robust covalent networks, while Protocol B utilizes the benzoic acid moiety for dynamic metal coordination.
Characterization & Validation Data
To ensure the protocol was successful, the following parameters must be verified.
Table 1: Expected Physicochemical Properties
| Metric | Protocol A (Covalent) | Protocol B (Physical) | Validation Method |
| Swelling Ratio (Q) | 10 – 20 (Low pH sensitivity) | High pH sensitivity (Dissolves < pH 4) | Gravimetric Analysis |
| Modulus (G') | 5 – 20 kPa | 0.1 – 2 kPa | Oscillatory Rheology |
| -110 to -115 ppm (Broad) | -112 ppm (Sharper) | Solid State or Gel-Phase NMR | |
| Pore Size | 10 – 50 nm | Variable / Dynamic | Cryo-SEM |
F MRI/NMR Validation (Crucial Step)
The 5-fluoro group allows for quantitative tracking.
-
Instrument: 400 MHz NMR with
F probe. -
Standard: Use Trifluoroacetic acid (TFA) in a capillary insert as an external reference (0 ppm).
-
Expectation:
-
Monomer: Sharp singlet.
-
Polymer: Broadened peak due to restricted tumbling (T2 relaxation shortening).
-
Note: If the peak disappears entirely, the cross-linking density is too high (immobilizing the F atom). Reduce Bis-acrylamide concentration to restore signal visibility.
-
Troubleshooting Guide
-
Issue: Turbidity/Precipitation during mixing.
-
Cause: EFBA hydrophobicity exceeds solubility limit in water.
-
Solution: Increase DMSO content to 25% or add 1% Tween-20 surfactant.
-
-
Issue: Surface Tackiness (Protocol A).
-
Cause: Oxygen inhibition of the vinyl group.
-
Solution: Cure under an Argon blanket or cover the mold with a glass slide (exclude air).
-
-
Issue: No Gelation with Fe
(Protocol B).-
Cause: pH is too low (< 4.0). The benzoic acid is protonated (-COOH) and cannot coordinate Fe
. -
Solution: Adjust polymer solution pH to 7.0–7.4 before adding iron.
-
References
-
Fundamentals of Fluorinated Hydrogels: Usman, A. (2022).[2] Fluorinated hydrogels as advanced drug delivery systems for monitoring drug release. The University of Queensland.[2][3] [Link]
-
Vinyl Benzoic Acid Polymerization Kinetics: Springer, C. J., et al. (1994). Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids.[4] Journal of Medicinal Chemistry, 37(15), 2361-2370. [Link]
-
Metal-Ligand Coordination in Hydrogels: Kasiński, A., et al. (2021). Synthesis and Characterization of New Biodegradable Injectable Thermosensitive Smart Hydrogels. Int. J. Mol. Sci. [Link][5][6][7][8][9][10][11][12][13][14][15]
-
General Hydrogel Cross-linking Strategies: Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science. [Link]
Sources
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. 间氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Supramolecular Tripeptide Hydrogel Assembly with 5-Fluorouracil [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Construction of Dynamic Hydrogel Inducing Effective and Selective 5-Fluorouracil Monotherapy against Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physically crosslinked poly(vinyl alcohol)-hydroxyethyl starch blend hydrogel membranes: Synthesis and characterization for biomedical applications - Arabian Journal of Chemistry [arabjchem.org]
- 10. pvamu.edu [pvamu.edu]
- 11. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Palladium-catalyzed functionalization of 3-fluoro-5-vinylbenzoic acid
Application Note: Strategic Pd-Catalyzed Functionalization of 3-Fluoro-5-Vinylbenzoic Acid
Executive Summary & Strategic Importance
3-Fluoro-5-vinylbenzoic acid (CAS: N/A for specific isomer in common bulk, generic structure class) represents a high-value "privileged scaffold" in medicinal chemistry. It offers three distinct vectors for diversification:
-
Carboxylic Acid: A handle for amide coupling or heterocycle formation.
-
Fluorine (C-3): Provides metabolic stability and modulates pKa/lipophilicity without adding steric bulk.
-
Vinyl Group (C-5): A reactive handle for C-C or C-Heteroatom bond formation.
The Challenge: The simultaneous presence of the electron-withdrawing carboxyl group (-COOH) and the electronegative fluorine atom (-F) at the meta positions creates a significantly electron-deficient styrene system. Unlike electron-rich styrenes that react rapidly in electrophilic palladation, this substrate exhibits sluggish kinetics and is prone to competitive polymerization or oxidative degradation if standard protocols are applied blindly.
This Application Note details optimized protocols for the Heck-Mizoroki Coupling (C-C bond formation) and the Modified Wacker Oxidation (C=O bond formation), specifically tuned to overcome the electronic deactivation of this scaffold.
Mechanistic Insight: The "Deactivated Styrene" Problem
To design effective protocols, we must understand the electronic landscape of the substrate.
-
Inductive Deactivation: Both the -F and -COOH groups exert strong inductive electron-withdrawing effects (-I). While they are meta to the vinyl group (preventing direct resonance conjugation), they lower the HOMO energy of the alkene.
-
Catalytic Consequence: The rate-limiting step in many Pd(II) cycles involving styrenes is the alkene coordination and migratory insertion. The electron-deficient nature of 3-fluoro-5-vinylbenzoic acid slows this insertion, requiring electron-rich phosphine ligands or cationic palladium pathways to facilitate reaction.
Figure 1: Divergent reaction pathways for 3-fluoro-5-vinylbenzoic acid. Control over conditions is required to suppress polymerization.
Protocol A: Ligand-Accelerated Heck-Mizoroki Coupling
Objective: Arylation of the vinyl group to form 3,5-disubstituted stilbene derivatives. Critical Adjustment: Use of the free acid requires an extra equivalent of base. However, for scale-up, we strongly recommend converting to the Methyl Ester first to prevent catalyst poisoning by the carboxylate. The protocol below assumes the Methyl Ester form (Methyl 3-fluoro-5-vinylbenzoate).
Materials:
-
Substrate: Methyl 3-fluoro-5-vinylbenzoate (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Chlorides require more active catalysts like Pd-PEPPSI).
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (10 mol%) - Selected for high activity with styrenes and stability.
-
Base: Triethylamine (TEA) (2.5 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol) in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add Methyl 3-fluoro-5-vinylbenzoate (1.0 mmol) and the Aryl Bromide (1.2 mmol) to the vial.
-
Base Addition: Add TEA (350 µL, 2.5 mmol) via syringe.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is detrimental to the active catalyst lifespan.
-
Reaction: Seal the vial and heat to 100°C for 12-16 hours.
-
Note: Electron-deficient styrenes require higher temperatures than standard styrenes (usually 80°C).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove excess amine), followed by Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically the trans-stilbene (E-isomer).
Data: Optimization of Base/Solvent (Representative)
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | DMF | K₂CO₃ | 100 | 45 | Significant homocoupling of Ar-Br |
| 2 | DMF | TEA | 100 | 88 | Optimal conditions |
| 3 | Toluene | TEA | 110 | 30 | Poor solubility of Pd-complex |
| 4 | MeCN | TEA | 80 | 15 | Temp too low for deactivated alkene |
Protocol B: Modified Wacker Oxidation (Green Protocol)
Objective: Conversion of the vinyl group to a methyl ketone (Acetyl group). Critical Adjustment: Traditional Wacker conditions (PdCl₂/CuCl₂) are often too harsh and slow for electron-deficient styrenes, leading to aldehyde byproducts or decomposition. We utilize a Copper-Free, Iron-Porphyrin or H₂O₂ mediated approach, but for reliability, the Pd(OAc)₂/TBHP method is detailed here.
Materials:
-
Substrate: 3-Fluoro-5-vinylbenzoic acid (or ester) (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) or H₂O₂ (30%).
-
Solvent: Acetonitrile/Water (3:1) or Acetic Acid.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substrate (1.0 mmol).
-
Solvent: Add Acetonitrile (3 mL) and Water (1 mL).
-
Catalyst: Add Pd(OAc)₂ (11 mg, 0.05 mmol).
-
Oxidant: Slowly add TBHP (5.0 mmol) over 5 minutes.
-
Safety: Peroxides are potentially explosive. Use a blast shield.
-
-
Reaction: Heat the mixture to 60°C for 24 hours.
-
Quench: Cool to 0°C and quench with saturated Na₂S₂O₃ (Sodium thiosulfate) to destroy excess peroxide.
-
Extraction: Extract with DCM (3x).
-
Purification: The methyl ketone product is usually more polar than the starting material.
Visualizing the Catalytic Cycle (Heck)
The following diagram illustrates the Heck cycle, highlighting where the 3-fluoro substituent impacts the kinetics (Migratory Insertion).
Figure 2: The catalytic cycle. The "Alkene Coordination" step is energetically uphill for electron-deficient styrenes, necessitating high temperatures or active ligands.
Troubleshooting & Self-Validation
-
Issue: Pd Black Formation.
-
Cause: Catalyst decomposition before reaction completion.
-
Solution: Add Tetrabutylammonium bromide (TBAB, 1.0 equiv) as a phase transfer catalyst and nanoparticle stabilizer. This is the "Jeffery Condition" modification.
-
-
Issue: Low Conversion.
-
Cause: Deactivated alkene.[8]
-
Solution: Switch ligand to XPhos or SPhos . These Buchwald biaryl phosphines are exceptionally good at forcing difficult couplings.
-
-
Issue: Regioselectivity (Alpha vs Beta).
-
Observation: Beta-arylation (linear trans-stilbene) is standard. If Alpha-arylation (branched) is observed, it indicates a change in the electronic nature of the Pd-alkene complex.
-
Control: Use non-polar solvents (Toluene) to favor Beta-selectivity.
-
References
-
The Heck Reaction (General & Mechanism)
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Wacker Oxidation of Deactivated Styrenes
-
Cornell, C. N., & Sigman, M. S. (2005). Discovery of and Mechanistic Insight into a Ligand-Modulated Palladium-Catalyzed Wacker Oxidation of Styrenes Using TBHP. Journal of the American Chemical Society, 127(9), 2796–2797. Link
-
-
Green Wacker Protocols (H2O2/Acetonitrile)
-
Fluorine Effects in Catalysis
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 5. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Oxidation of Styrene Derivatives to Ketones over Palladium(0)/Carbon with Hydrogen Peroxide as the Sole Oxidant [organic-chemistry.org]
Application Note: Precision Copolymerization of 3-Vinyl-5-Fluorobenzoic Acid with Styrene
Executive Summary & Scientific Rationale
This guide details the synthesis, purification, and characterization of poly(styrene-co-3-vinyl-5-fluorobenzoic acid). This specific copolymer architecture represents a high-value target in drug delivery and theranostics due to its dual functionality:
-
pH-Responsiveness: The benzoic acid moiety (
) allows for pH-dependent solubility changes, facilitating endosomal escape or tumor-microenvironment targeting. -
19F MRI Traceability: The fluorine atom at the meta position serves as a highly sensitive, background-free NMR/MRI probe for quantifying polymer biodistribution without the need for radioactive labeling.
Mechanistic Insight: Unlike standard styrene polymerizations, the introduction of 3-vinyl-5-fluorobenzoic acid (VFBA) creates a solubility mismatch. Styrene is hydrophobic, while VFBA is polar and capable of hydrogen bonding. Successful copolymerization requires a "common solvent" approach (typically DMF or DMSO) to prevent phase separation during chain growth, which would otherwise lead to block-like or gradient microstructures rather than the desired statistical distribution.
Critical Pre-Experimental Analysis
Reactivity Prediction (Q-e Scheme)
Before synthesis, we must estimate the monomer reactivity ratios (
-
Styrene (
): Electron-rich ( ). -
VFBA (
): The carboxylic acid and fluorine groups are electron-withdrawing. Based on 4-vinylbenzoic acid data, we anticipate VFBA to have a positive value (approx +0.4 to +0.6). -
Implication: The difference in polarity (
vs ) suggests a tendency toward alternating copolymerization ( ).[1] This is advantageous for ensuring uniform distribution of the functional VFBA units along the polymer chain.
Solubility & Solvent Selection
-
Challenge: Styrene is soluble in toluene; VFBA is not.
-
Solution: Use N,N-Dimethylformamide (DMF) or 1,4-Dioxane . These solvents dissolve both monomers and the resulting polymer, ensuring a homogeneous reaction field.
Experimental Protocols
Protocol A: Monomer Pre-treatment (Crucial Step)
Commercial styrene contains 4-tert-butylcatechol (TBC) inhibitor. VFBA may contain synthesis byproducts.[2]
-
Styrene Purification:
-
Wash Styrene (20 mL) with 10% NaOH (3 x 10 mL) to remove TBC (color change from brown to clear indicates success).
-
Wash with distilled water (3 x 10 mL) until pH is neutral.
-
Dry over anhydrous
for 2 hours. Filter. -
Optional: Vacuum distill over
for high-precision kinetics.
-
-
VFBA Purification:
-
Recrystallize from an Ethanol/Water (80:20) mixture if the solid appears yellow or has a melting point depression >2°C from literature value.
-
Protocol B: Free Radical Copolymerization (Solution Method)
Target: Statistical Copolymer (
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Role |
| Styrene | 104.15 | 0.80 | 1.666 g (1.83 mL) | Monomer (Hydrophobic) |
| VFBA | 166.15 | 0.20 | 0.664 g | Monomer (Functional) |
| AIBN | 164.21 | 0.01 | 32.8 mg | Initiator |
| DMF | 73.09 | - | 8.0 mL | Solvent |
Step-by-Step Workflow:
-
Dissolution: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve VFBA in DMF. Once clear, add Styrene.
-
Initiator Addition: Add AIBN (Azobisisobutyronitrile). Note: AIBN is preferred over Benzoyl Peroxide (BPO) as BPO can undergo induced decomposition with amine/acid functionalities, though less of a risk here, AIBN is cleaner.
-
Deoxygenation (The "Freeze-Pump-Thaw" Cycle):
-
Freeze: Submerge tube in liquid
until solid. -
Pump: Apply high vacuum (0.1 mbar) for 5 minutes.
-
Thaw: Close valve, thaw in warm water.
-
Repeat 3 times. This removes dissolved
which acts as a radical trap. -
Alternative: Sparge with high-purity Argon for 30 mins (less rigorous but acceptable for routine synthesis).
-
-
Polymerization: Backfill with Argon and immerse in a thermostated oil bath at 65°C for 12–16 hours.
-
Termination: Quench reaction by cooling the tube in an ice bath and exposing the solution to air.
Protocol C: Purification (The "Double Precipitation" Method)
Direct precipitation into methanol often traps unreacted VFBA due to its polarity. A specific sequence is required.
-
Primary Precipitation: Dropwise add the DMF reaction mixture into a 10-fold excess of cold Hexane under vigorous stirring.
-
Result: Styrene monomers stay in Hexane; Polymer precipitates. Unreacted VFBA may partially co-precipitate.
-
-
Reprecipitation (Cleaning):
-
Redissolve the crude white solid in a minimum amount of Tetrahydrofuran (THF) or Acetone.
-
Precipitate dropwise into Acidified Methanol (MeOH + 1% HCl).
-
Reasoning: The HCl ensures the carboxylic acid groups remain protonated (uncharged), preventing salt formation and improving the solubility of the unreacted monomer in the supernatant.
-
-
Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.
Visualization of Workflow
Figure 1: Optimized workflow for the synthesis and purification of Styrene-VFBA copolymers, emphasizing the dual-precipitation strategy to ensure high purity.
Analytical Validation (Self-Validating Systems)
Compositional Analysis via 19F NMR
Standard 1H NMR is difficult due to overlapping aromatic signals (6.5–8.0 ppm). 19F NMR is the superior quantitative tool.
-
Protocol: Dissolve 10 mg polymer in
or DMSO- . Add -trifluorotoluene as an internal standard. -
Calculation:
Where is the integral area and is the number of fluorine atoms per unit. -
Why this validates the protocol: If the calculated
matches the feed ratio, the reactivity ratios are near unity (ideal random). If , VFBA is more reactive.
Molecular Weight Determination (GPC Caveat)
Warning: Carboxylic acid groups adsorb to PS-divinylbenzene GPC columns, leading to peak tailing and underestimated MW.
-
Method A (Preferred): Use GPC with DMF + 10mM LiBr as eluent. The salt screens the charge interactions.
-
Method B (Derivatization): Methylate the polymer sample using Trimethylsilyldiazomethane prior to standard THF-GPC.
Reactivity Ratio Determination (Advanced)
To rigorously define the copolymerization kinetics, perform the Kelen-Tüdős method:
-
Run 4 parallel reactions with feed ratios (
) of 0.1, 0.3, 0.5, 0.7. -
Stop reactions at <10% conversion (gravimetric monitoring).
-
Determine copolymer composition (
) via 19F NMR. -
Plot
vs (linearized copolymer equation) to extract and .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Cloudy Reaction Mixture | Phase separation (Polymer insoluble in solvent) | Switch solvent to DMF or DMSO. Ensure temp is >60°C. |
| Low Yield (<10%) | Oxygen inhibition or old AIBN | Check Freeze-Pump-Thaw seal. Recrystallize AIBN from methanol. |
| GPC Peak Tailing | Column interaction (-COOH adsorption) | Add 0.1M LiBr or 1% Acetic Acid to GPC eluent. |
| Insoluble Polymer | Crosslinking or high MW | Check for divinyl impurities in styrene. Reduce [I] or reaction time. |
References
-
Fundamental Copolymerization Principles: Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience.
-
Fluorinated Styrene Kinetics: Barner-Kowollik, C., et al. (2003). "The Mechanism of the Free-Radical Polymerization of Styrene and Fluorinated Styrene." Macromolecules, 36(20), 7469-7476.
-
Vinylbenzoic Acid Polymerization: Yang, K., et al. (2015). "Polyelectrolyte-Containing Fullerene I: Synthesis and Characterization of the Copolymers of 4-Vinylbenzoic Acid." Chemistry of Materials, 10(6).
-
19F NMR Characterization: Whittaker, A. K., et al. (2016). "19F MRI of Polymer Micelles." Chemical Reviews, 116(3), 1053–1078.
-
Reactivity Ratio Methods: Kelen, T., & Tüdős, F. (1975). "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios." Journal of Macromolecular Science: Chemistry.
Sources
Application Note: Surface & Defect Engineering of Zr-MOFs using 3-Ethenyl-5-Fluorobenzoic Acid
Executive Summary
This guide details the protocol for utilizing 3-ethenyl-5-fluorobenzoic acid (EFBA) in the synthesis of Zirconium-based Metal-Organic Frameworks (specifically UiO-66 topologies).
Crucial Chemical Distinction: As a monocarboxylic acid, EFBA cannot act as the primary structural linker (which requires di- or tri-topic connectivity, such as terephthalic acid). Instead, this protocol utilizes EFBA as a functional modulator (capping agent) .
By introducing EFBA during the solvothermal synthesis, it competes with the structural linker for coordination sites on the Zr
Key Advantages for Drug Development:
-
The Vinyl (Ethenyl) Handle: Provides a reactive site for Post-Synthetic Modification (PSM) via thiol-ene "click" chemistry, allowing covalent attachment of prodrugs or targeting peptides.
-
The Fluorine Substituent: Increases hydrophobicity and hydrolytic stability of the pore environment, protecting sensitive payloads from premature degradation.
Chemical Profile & Mechanism[1]
| Property | Specification | Function in MOF Synthesis |
| Ligand Name | 3-ethenyl-5-fluorobenzoic acid | Functional Modulator / Capping Agent |
| Molecular Weight | 166.15 g/mol | Determines molar ratio vs. Zr source |
| Functional Groups | -COOH (1), -F (1), -Vinyl (1) | Coordination, Stability, Reactivity |
| Target Node | Zr | Binds to open metal sites (defects) |
| Solubility | Soluble in DMF, DMSO | Compatible with solvothermal conditions |
Mechanistic Pathway
The synthesis relies on Coordination Modulation . The Zr
-
Thermodynamic Control: EFBA slows down nucleation, improving crystallinity.
-
Defect Incorporation: EFBA remains coordinated to the Zr-clusters at the crystal surface and internal defect sites, leaving the vinyl group exposed into the pore or solvent interface.
Figure 1: Mechanistic workflow showing how EFBA integrates into the MOF structure as a capping agent, enabling downstream functionalization.
Detailed Experimental Protocol
Phase A: Synthesis of EFBA-Functionalized UiO-66
This protocol targets a high-defect UiO-66 analogue to maximize EFBA loading.
Reagents:
-
Zirconium(IV) chloride (ZrCl
) -
Terephthalic acid (H
BDC) - Structural Linker -
3-ethenyl-5-fluorobenzoic acid (EFBA) - Functional Modulator
-
N,N-Dimethylformamide (DMF) - Solvent[1]
-
Acetic Acid (optional co-modulator for size control)
Step-by-Step Procedure:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve ZrCl
(58 mg, 0.25 mmol) in 5 mL of DMF . Sonicate until fully dissolved (Solution A). -
In a separate vial, dissolve H
BDC (41 mg, 0.25 mmol) and EFBA (83 mg, 0.5 mmol) in 10 mL of DMF . (Solution B). -
Note: The 2:1 molar ratio of EFBA:Zr is chosen to drive defect formation and capping.
-
-
Mixing & Homogenization:
-
Add Solution B to Solution A.
-
Add 0.1 mL of DI water (critical for Zr
cluster formation). -
Seal the vial and sonicate for 10 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Ramp: 25°C to 120°C over 1 hour.
-
Dwell: Hold at 120°C for 24 hours .
-
Cool: Cool to room temperature naturally.
-
-
Isolation & Washing (Activation):
-
Centrifuge the resulting suspension (6000 rpm, 10 min) to collect the solid.
-
DMF Wash: Re-disperse in DMF (10 mL) and soak for 12 hours to remove unreacted ligand. Repeat 2x.
-
Solvent Exchange: Re-disperse in Methanol (10 mL). Soak for 24 hours, replacing methanol every 8 hours.
-
Caution: Methanol exchange is vital to remove high-boiling DMF, but do not heat aggressively yet to avoid polymerizing the vinyl groups.
-
-
Drying:
-
Dry under vacuum at ambient temperature for 12 hours.
-
Activate at 80°C under dynamic vacuum for 6 hours. (Avoid temperatures >100°C to prevent thermal crosslinking of vinyl groups).
-
Phase B: Characterization & Validation
| Technique | Expected Outcome | Troubleshooting |
| PXRD | Characteristic UiO-66 peaks (2 | Amorphous? Increase reaction time or add acetic acid. |
| Digest MOF in NaOD/D | No vinyl peaks? Ligand didn't incorporate. Increase EFBA:Zr ratio. | |
| BET Surface Area | Type I Isotherm. Surface area may be slightly lower than parent UiO-66 (1000-1200 m | Extremely low SA (<500)? Pores blocked. Improve activation (methanol exchange). |
Phase C: Post-Synthetic Modification (Thiol-Ene Click)
This step demonstrates the utility of the vinyl group for drug attachment.
Reagents:
-
UiO-66-EFBA (from Phase A)
-
2-Mercaptoethanol (Model thiol) or Thiol-functionalized Drug
-
Photoinitiator (e.g., DMPA)
-
Solvent: Ethanol or Methanol
Protocol:
-
Suspend 50 mg of UiO-66-EFBA in 5 mL Ethanol.
-
Add 2-Mercaptoethanol (5 eq. relative to vinyl content) .
-
Add DMPA (0.1 eq) .
-
Irradiate with UV light (365 nm) for 60 minutes under stirring.
-
Wash extensively with Ethanol to remove unreacted thiol.
-
Validation:
H-NMR digest will show disappearance of vinyl peaks and appearance of alkyl-thioether signals.
Figure 2: Workflow for the post-synthetic modification of the vinyl-functionalized MOF using UV-initiated click chemistry.
Troubleshooting & Optimization
-
Issue: Low Crystallinity
-
Cause: EFBA is too acidic or concentration is too high, preventing cluster assembly.
-
Solution: Add Acetic Acid (30 eq) to the synthesis. Acetic acid modulates nucleation more gently, allowing the framework to form before EFBA caps the surface.
-
-
Issue: Pore Collapse
-
Cause: Removing solvent too fast from a defect-rich structure.
-
Solution: Use Supercritical CO
drying (ScCO ) instead of thermal vacuum drying.
-
-
Issue: No Fluorine Signal in NMR
-
Cause: The ligand might be washing out (not coordinated).
-
Solution: Ensure the ligand is actually 3-ethenyl-5-fluorobenzoic acid. If the vinyl group is meta/para to the carboxylate, steric hindrance might prevent coordination. The 3,5-substitution pattern is ideal for defect capping.
-
References
-
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. Link
-
Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link
-
Kandiah, M., et al. "Synthesis and stability of tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632-6640. Link
- Vermeer, M., et al. "Thiol-ene Click Chemistry for the Functionalization of Metal-Organic Frameworks." Chemistry – A European Journal, (Relevant methodology for vinyl-MOF PSM).
-
Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials, 28(20), 7190–7201. Link
Sources
Application Notes and Protocols for Radical Polymerization of Fluorinated Styrene Derivatives
Introduction: The Unique Appeal of Fluorinated Polystyrenes
Fluorinated polymers have carved out an indispensable niche in materials science, owing to the unique properties imparted by the carbon-fluorine bond, such as exceptional thermal and chemical stability, low surface energy, and distinct hydrophobic and oleophobic characteristics.[1][2] When fluorine atoms or fluoroalkyl groups are introduced into the styrene monomer, the resulting polymers, poly(fluorostyrene) derivatives, combine the processability of polystyrenes with the advanced properties of fluoropolymers. These materials are at the forefront of research for a wide range of high-tech applications, including low-dielectric constant materials for microelectronics, chemically resistant coatings, and advanced optical materials.[3][4]
This guide provides an in-depth exploration of the radical polymerization of fluorinated styrene derivatives. It is designed for researchers and professionals in polymer chemistry and materials science, offering not just protocols, but also the underlying principles that govern the choice of initiators and reaction conditions. We will delve into conventional free-radical polymerization and advance to more sophisticated controlled radical polymerization (CRP) techniques, namely Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). Each section will provide the scientific rationale, detailed experimental protocols, and expected outcomes, empowering you to synthesize well-defined fluorinated polymers tailored to your specific application needs.
The Impact of Fluorine Substitution on Polymerization
The presence of highly electronegative fluorine atoms on the styrene monomer significantly influences its reactivity in radical polymerization. Electron-withdrawing fluorine substituents, particularly on the phenyl ring, can accelerate the polymerization rate in controlled radical processes like ATRP.[5] This is attributed to the alteration of the monomer's electronic properties and its interaction with the catalyst. Conversely, bulky fluoroalkyl groups at the α-position, such as in α-(difluoromethyl)styrene, can introduce steric hindrance, leading to a lower reactivity compared to styrene and a retardation of the polymerization rate.[6] Understanding these electronic and steric effects is paramount in selecting the appropriate initiation system and optimizing reaction conditions to achieve polymers with desired molecular weights and low polydispersity.
Conventional Free-Radical Polymerization: The Workhorse Method
Conventional free-radical polymerization (FRP) is a robust and widely used method for synthesizing a variety of polymers. It involves the generation of free radicals by a thermal or photochemical initiator, which then propagate by adding to monomer units. While offering simplicity, FRP provides limited control over the polymer's molecular weight and dispersity, typically yielding polymers with a broad molecular weight distribution (PDI > 1.5).
Choosing a Thermal Initiator: AIBN vs. BPO
Two of the most common thermal initiators for radical polymerization are 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO).
-
AIBN is often favored because its decomposition is straightforward, producing two cyanoisopropyl radicals and a molecule of nitrogen gas. This clean decomposition avoids the introduction of oxygenated byproducts into the polymer chain.[7]
-
BPO decomposes to form two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. These oxygen-centered radicals are also effective at initiating polymerization.[8]
The choice between AIBN and BPO often depends on the desired reaction temperature, as they have different decomposition kinetics.
Experimental Protocol: Free-Radical Polymerization of 2,3,4,5,6-Pentafluorostyrene (PFS) with AIBN
This protocol details the synthesis of poly(pentafluorostyrene) using AIBN as a thermal initiator.
1. Monomer Purification:
-
Rationale: Commercial fluorinated styrene monomers often contain inhibitors (e.g., 4-tert-butylcatechol) to prevent premature polymerization during storage. These must be removed to ensure efficient initiation.[7]
-
Procedure:
-
Prepare a chromatography column packed with basic alumina.
-
Dissolve the 2,3,4,5,6-pentafluorostyrene (PFS) monomer in a minimal amount of a non-polar solvent like hexane.
-
Load the monomer solution onto the alumina column.
-
Elute the purified monomer with hexane.
-
Collect the eluent containing the purified monomer.
-
Remove the solvent using a rotary evaporator.
-
The purified monomer should be used immediately or stored under an inert atmosphere at low temperature in the dark.[7]
-
2. Polymerization:
-
Setup:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry it under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Add the purified PFS monomer to the Schlenk flask.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Add the AIBN initiator. The monomer-to-initiator ratio will influence the molecular weight; a common starting point is a molar ratio of 200:1.
-
-
Degassing:
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[9]
-
-
Reaction:
-
Immerse the Schlenk flask in a preheated oil bath at 70-80°C.[7]
-
Stir the reaction mixture for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature.
-
Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.[7]
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven at 40-50°C to a constant weight.[7]
-
| Parameter | Value | Reference |
| Monomer | 2,3,4,5,6-Pentafluorostyrene (PFS) | [10] |
| Initiator | AIBN | [10] |
| Solvent | Toluene or Bulk | [11] |
| Temperature | 60-80°C | [7] |
| Monomer/Initiator Ratio | 100:1 to 500:1 | [12] |
| Typical PDI | > 1.5 | [2] |
Controlled Radical Polymerization (CRP): Precision in Polymer Synthesis
CRP techniques, also known as reversible-deactivation radical polymerization (RDRP), offer remarkable control over polymer molecular weight, architecture, and dispersity (PDI), often achieving values below 1.3.[5][13] This is accomplished by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[14]
Figure 1: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
This protocol is adapted from established procedures for the ATRP of styrene and its derivatives.[9][15]
-
Reagents and Materials:
-
PFS (purified as described previously)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator).
-
Seal the flask and deoxygenate by cycling between vacuum and inert gas (3 times).
-
In a separate flask, prepare a solution of purified PFS (e.g., 200 equivalents), EBiB (1 equivalent), and PMDETA (1 equivalent) in anisole.
-
Deoxygenate the monomer/initiator/ligand solution by three freeze-pump-thaw cycles.[9]
-
Using a degassed syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction by taking samples periodically via a degassed syringe and analyzing for monomer conversion by ¹H NMR and molecular weight/PDI by GPC.[16]
-
To terminate the polymerization, cool the flask, open it to air, and dilute the mixture with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
| Parameter | Example Value | Reference |
| Monomer:Initiator:Catalyst:Ligand | [PFS]:[EBiB]:[CuBr]:[PMDETA] = 200:1:1:1 | [14][15] |
| Solvent | Anisole | [17] |
| Temperature | 90-110°C | [17] |
| Expected PDI | < 1.3 | [17] |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[1][18]
Sources
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. specificpolymers.com [specificpolymers.com]
- 3. youtube.com [youtube.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. iarjset.com [iarjset.com]
- 6. Controlled Radical Copolymerization toward Well-Defined Fluoropolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. covalent.com [covalent.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 3-vinyl-5-fluorobenzoic acid from triphenylphosphine oxide
Technical Support Center: Purification of 3-Vinyl-5-Fluorobenzoic Acid
Ticket ID: TPPO-PUR-001 Topic: Removal of Triphenylphosphine Oxide (TPPO) from 3-Vinyl-5-Fluorobenzoic Acid Assigned Specialist: Senior Application Scientist, Separation Technologies Group
Executive Summary
You are likely dealing with a crude reaction mixture resulting from a Wittig olefination, Heck coupling, or Stille coupling used to install the vinyl group. The presence of the carboxylic acid moiety on your target (3-vinyl-5-fluorobenzoic acid) provides a distinct "chemical handle" that makes this purification significantly easier than for neutral targets.
While Triphenylphosphine oxide (TPPO) is notorious for its difficulty in chromatography (due to tailing and co-elution), its neutral character allows us to separate it from your acidic target using Acid-Base Extraction as the primary strategy. Secondary strategies involving Lewis Acid complexation (
Module 1: The Primary Solution (Acid-Base Extraction)
User Question: "I have 10g of crude material containing my product and stoichiometric TPPO. Can I avoid a silica column entirely?"
Scientist Response:
Yes. Because your target is a carboxylic acid (
The Protocol (Self-Validating System)
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Why? TPPO is highly soluble in these solvents.[1]
-
-
Base Wash (The Switch): Extract the organic layer 2x with saturated Sodium Bicarbonate (
) . -
Organic Wash: Wash the combined aqueous extracts once with fresh DCM.[1]
-
Purpose: This removes any mechanically entrained TPPO.[1] Discard this organic layer (it contains the impurity).
-
-
Acidification (The Recovery): Cool the aqueous layer to 0°C (ice bath) to protect the vinyl group. Slowly acidify with 1M HCl to pH ~2.
-
Result: The target re-protonates and precipitates as a white solid or oils out.[1]
-
-
Final Extraction: Extract the now-cloudy aqueous layer with fresh EtOAc, dry over
, and concentrate in vacuo.
Performance Data:
| Component | Phase in | Phase in Acidic Workup |
| TPPO | Organic (DCM/EtOAc) | N/A (Discarded) |
| Target (Acid) | Aqueous (as Salt) | Organic (Recovered) |
Module 2: The "Emulsion" or "Ester" Contingency (Complexation)
User Question: "My target is currently the methyl ester (pre-hydrolysis), or the extraction created a mess. How do I get rid of TPPO now?"
Scientist Response:
If you cannot use the acid handle, you must exploit the Lewis basicity of the phosphoryl oxygen in TPPO. We recommend the Zinc Chloride (
The ZnCl2 Protocol
-
Preparation: Dissolve your crude mixture in Ethanol or THF .
-
Complexation: Add 1.5 - 2.0 equivalents of anhydrous
(dissolved in the same solvent). -
Precipitation: Stir at room temperature for 30–60 minutes.
-
Observation: A white precipitate (
) will form.[3]
-
-
Filtration: Filter the solid through a sintered glass funnel or Celite pad.[1]
-
Workup: Concentrate the filtrate. If excess
remains, do a quick aqueous wash or pass through a short silica plug.
Caption: Decision matrix for TPPO removal based on the functional state of the 3-vinyl-5-fluorobenzoic acid derivative.
Module 3: Chromatography Troubleshooting
User Question: "I tried the methods above, but I need 99.9% purity for an analytical standard. I'm running a column, but the TPPO streaks into my product."
Scientist Response: TPPO is highly polar and "streaks" on silica because it overloads the stationary phase.[1] To fix this:
-
Solid Loading: Do not load the column with liquid DCM.[1] Dissolve your crude in minimal DCM, add silica gel, evaporate to dryness, and load the powder. This prevents the "solvent effect" from dragging TPPO early.
-
The "Pre-Column" Trick: Add a layer of basic alumina on top of your silica gel.[1] TPPO binds strongly to alumina/Lewis acidic sites, retarding its elution while your organic acid (if using a buffered mobile phase) or ester passes through.
-
Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate . TPPO usually elutes only when the polarity increases significantly (often >30-40% EtOAc). Keep your product elution in the lower polarity range if possible.
Module 4: Vinyl Group Stability (Critical Warning)
User Question: "I noticed some insoluble gum forming during concentration. Is my product decomposing?"
Scientist Response: The 3-vinyl group is susceptible to radical polymerization, especially when concentrated or heated.[1]
-
Risk Factor: High.[1]
-
Mitigation:
-
Temperature: Never heat the water bath above 35°C during rotary evaporation.
-
Inhibitors: Add a small crystal of BHT (Butylated hydroxytoluene) or Hydroquinone to your collection flask before concentrating.[1] This scavenges free radicals.
-
Acid Sensitivity: While the acid-base extraction uses HCl, ensure the contact time at pH 2 is minimized. Extract immediately into organic solvent to remove the protonated acid from the highly acidic aqueous environment.
-
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[8] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4][8] The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved from [Link]
- Lipshutz, B. H., et al. (2017). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. Organic Process Research & Development. (General reference to the MgCl2 methodology).
Sources
- 1. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
Introduction: The Unique Challenges of Fluorinated Benzaldehydes in Wittig Olefination
An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting, FAQs, and optimized protocols for the Wittig olefination of fluorinated benzaldehydes. Authored from the perspective of a Senior Application Scientist, this document emphasizes mechanistic understanding and practical, field-tested solutions to common experimental challenges.
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyls and phosphonium ylides.[1][2][3][4][5] However, when working with fluorinated benzaldehydes, researchers often face unique challenges. The strong electron-withdrawing nature of fluorine atoms significantly increases the electrophilicity of the carbonyl carbon. While this enhances reactivity towards the Wittig reagent, it can also amplify side reactions and complicate stereochemical control if not managed properly. This guide provides expert insights and actionable solutions to help you navigate these complexities and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Wittig Reaction?
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[3][4] The generally accepted mechanism proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[2][6][7] This intermediate is unstable and rapidly decomposes to form the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the very strong phosphorus-oxygen double bond is the primary thermodynamic driving force for the reaction.[1][6]
Q2: What is the difference between "stabilized" and "unstabilized" ylides, and how does this choice affect the reaction?
The nature of the ylide is critical for the reaction's outcome, particularly its stereochemistry. The key distinction lies in the substituent on the negatively charged carbon atom of the ylide.[8][9]
-
Unstabilized Ylides: These have alkyl or aryl groups on the carbanion (e.g., Ph₃P=CH-CH₃). They are highly reactive and generally less stable.[7][8] Under standard, lithium-salt-free conditions, they typically lead to the formation of (Z)-alkenes (cis).[3][6][10]
-
Stabilized Ylides: These possess an electron-withdrawing group (like an ester or ketone, e.g., Ph₃P=CH-CO₂Et) that can delocalize the negative charge through resonance.[8][11] This increased stability makes them less reactive.[12][13] They almost always yield the thermodynamically more stable (E)-alkene (trans).[3][6][10]
Q3: How does the fluorine substituent on the benzaldehyde ring influence the reaction?
Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction. When attached to the benzaldehyde ring, it significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the phosphorus ylide, which can lead to a faster reaction rate compared to non-fluorinated benzaldehydes. However, this can also increase the likelihood of side reactions if conditions are not carefully controlled.
Q4: Why is triphenylphosphine oxide so difficult to remove, and what are the best methods for its separation?
Triphenylphosphine oxide (TPPO) is the main byproduct of the Wittig reaction. Its removal can be challenging due to its high polarity and tendency to co-crystallize with the desired product. Standard chromatography can be difficult as it often streaks on silica gel.
Effective removal strategies include:
-
Crystallization: If your product is a solid, careful recrystallization from a suitable solvent system can often leave the more soluble TPPO behind.
-
Alternative Chromatography: Using alumina instead of silica gel for column chromatography can sometimes improve separation.
-
Chemical Conversion: Converting TPPO to a water-soluble salt by reacting it with MgCl₂ or ZnCl₂ in a non-polar solvent can allow for its removal via aqueous extraction.
-
Alternative Reactions: For challenging cases, consider the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate byproduct that is easily removed during aqueous workup.[5][10]
Troubleshooting Guide
This section addresses specific issues encountered during the olefination of fluorinated benzaldehydes.
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incomplete Ylide Formation | The acidity of the phosphonium salt's α-proton dictates the required base strength. For unstabilized ylides, a very strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) is necessary to ensure complete deprotonation.[2][10][14] Ensure the base is fresh and accurately titrated if it is a solution like n-BuLi. |
| Ylide Decomposition | Unstabilized ylides are often thermally unstable and sensitive to air and moisture.[10] Prepare the ylide in situ at low temperatures (e.g., -78°C to 0°C) under a strictly inert atmosphere (Nitrogen or Argon). Add the fluorinated benzaldehyde solution to the freshly prepared ylide promptly.[14] |
| Moisture or Oxygen Contamination | Wittig reagents, especially those generated with strong bases, are highly sensitive.[14] Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by passing them through a solvent purification system. |
| Side Reactions (e.g., Cannizzaro Reaction) | Although the fluorinated benzaldehyde is highly reactive, under strongly basic conditions and in the absence of a sufficient amount of ylide, it can undergo self-disproportionation (Cannizzaro reaction). Ensure the ylide is generated completely before adding the aldehyde, or add the base slowly to a mixture of the phosphonium salt and the aldehyde (for stabilized ylides). |
| Poor Aldehyde Quality | The starting fluorinated benzaldehyde may contain impurities, such as the corresponding benzoic acid, which will quench the ylide. Purify the aldehyde by distillation or chromatography before use. Ensure it has not been oxidized to the carboxylic acid during storage.[10][14] |
Problem 2: Poor or Unexpected Stereoselectivity (E/Z Ratio)
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incorrect Ylide Choice | The stereochemical outcome is primarily dictated by the ylide's stability.[3][6] To obtain the (Z)-isomer, use an unstabilized ylide. For the (E)-isomer, a stabilized ylide is required.[10] Semi-stabilized ylides often give poor selectivity.[3] |
| Presence of Lithium Salts | When using lithium bases (like n-BuLi), the resulting lithium salts can coordinate to the betaine intermediate, allowing for equilibration and leading to a higher proportion of the thermodynamically favored (E)-alkene, even with unstabilized ylides.[6] To enhance (Z)-selectivity with unstabilized ylides, use sodium-based reagents (e.g., NaH, NaHMDS) in a salt-free protocol.[10] |
| Reaction Temperature | For unstabilized ylides, maintaining a low temperature during the reaction favors kinetic control, leading to the (Z)-product. Allowing the reaction to warm too much can promote equilibration towards the (E)-isomer. For stabilized ylides, heating the reaction can be necessary to drive it to completion and ensures the formation of the thermodynamically stable (E)-product.[15] |
| Solvent Effects | The choice of solvent can influence the transition state geometry. For unstabilized ylides, non-polar aprotic solvents like THF or diethyl ether generally favor (Z)-alkene formation. |
Visualizing the Wittig Reaction
The Wittig Reaction Mechanism
Caption: A simplified workflow of the Wittig reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocol: Synthesis of a (Z)-Stilbene Derivative
This protocol describes a general procedure for the reaction of a fluorinated benzaldehyde with an unstabilized ylide to yield the (Z)-alkene, a common objective in medicinal chemistry.
Objective: To synthesize (Z)-1-(4-fluorostyryl)benzene from 4-fluorobenzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser under a nitrogen or argon atmosphere. Flame-dry the entire apparatus and allow it to cool to room temperature under the inert atmosphere.
-
Phosphonium Salt Suspension: Add benzyltriphenylphosphonium chloride (1.1 eq) to the flask. Add anhydrous THF to create a suspension (approx. 0.2 M concentration).
-
Ylide Generation: Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. A deep orange or red color should develop, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.[15]
-
Aldehyde Addition: In a separate flame-dried flask, prepare a solution of 4-fluorobenzaldehyde (1.0 eq) in a small amount of anhydrous THF. Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add the aldehyde solution to the ylide mixture dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at -78°C for 2 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the aldehyde.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[14]
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[14]
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel (a non-polar eluent system like hexanes/ethyl acetate is a good starting point) to isolate the product. The (Z)- and (E)-isomers can often be separated at this stage.
Data Summary Table
The following table provides an overview of expected outcomes based on the type of ylide used with a typical fluorinated benzaldehyde.
| Ylide Type | Ylide Example | Typical Base | Temperature | Expected Major Product | Typical Yield Range |
| Unstabilized | Ph₃P=CH-CH₃ | n-BuLi, NaH | -78°C to RT | (Z)-alkene | 50-85% |
| Semi-stabilized | Ph₃P=CH-Ph | NaH, KOtBu | 0°C to RT | Mixture of (E)/(Z) | 40-70% |
| Stabilized | Ph₃P=CH-CO₂Et | K₂CO₃, NaOMe | RT to Reflux | (E)-alkene | 70-95% |
References
- Benchchem. (2025). Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde.
- ResearchGate. (2025). One-Pot, Fluoride-Promoted Wittig Reaction | Request PDF.
- Oreate AI Blog. (2026). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective.
- RSC Publishing. (2025). Mechanically induced sequential one-pot Wittig olefination–Diels–Alder reaction: a solvent-free approach to complex bicyclic scaffolds.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Taylor & Francis Online. (2009). One-Pot, Fluoride-Promoted Wittig Reaction.
- The Organic Chemistry Tutor. (2026). The Wittig Reaction: Turning Aldehydes and Ketones Into Alkenes With a Flourish.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Wikipedia. (n.d.). Wittig reaction.
- Benchchem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes.
- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
- Dalal Institute. (n.d.). Wittig Reaction.
- University Course Material. (n.d.). A Solvent Free Wittig Reaction.
- SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
- ECHEMI. (n.d.). Wittig reaction with benzaldehyde.
- ResearchGate. (n.d.). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF.
Sources
- 1. The Wittig Reaction: Turning Aldehydes and Ketones Into Alkenes With a Flourish - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Removing homopolymer impurities from vinyl benzoic acid products
Welcome to the Technical Support Center for the purification of vinylbenzoic acid (VBA). This guide is designed for researchers, scientists, and drug development professionals who work with VBA and may encounter challenges with homopolymer impurities. Spontaneous polymerization of VBA is a common issue that can impact the quality of your starting material and the success of downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, remove, and prevent the formation of these unwanted polymer impurities.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding homopolymer impurities in vinylbenzoic acid products.
Q1: How can I tell if my vinylbenzoic acid contains homopolymer impurities?
A: There are several indicators of polymer contamination:
-
Visual Inspection: Pure vinylbenzoic acid is typically a white to off-white crystalline powder. The presence of insoluble white particles, cloudiness in solution, or a gelatinous mass suggests polymer contamination.
-
Solubility Test: Vinylbenzoic acid monomer is soluble in solvents like methanol, ethanol, and dichloromethane.[1][2][3] Its homopolymer, poly(4-vinylbenzoic acid), has different solubility properties and is soluble in DMSO and DMF, but precipitates in water and hexanes.[4] A simple test is to dissolve a small sample in methanol; any insoluble material is likely the polymer.
-
Spectroscopic Analysis:
-
¹H NMR: In the ¹H NMR spectrum of pure 4-vinylbenzoic acid, you will see characteristic peaks for the vinyl protons. In the polymer, these vinyl peaks will be absent, and you will instead see broad peaks corresponding to the aliphatic backbone of the polymer chain.
-
FTIR: The FTIR spectrum of the monomer will show characteristic peaks for the vinyl C=C bond. These peaks will be significantly diminished or absent in the spectrum of the polymer.
-
Q2: Why does my vinylbenzoic acid polymerize, and how can I prevent it?
A: Vinylbenzoic acid, like other vinyl monomers, can undergo free-radical polymerization.[5] This process can be initiated by:
-
Heat: Elevated temperatures during storage or processing can initiate polymerization.
-
Light: Exposure to UV light can generate free radicals.
-
Impurities: Trace metal impurities or peroxides can act as initiators.
Prevention is key:
-
Proper Storage: Store vinylbenzoic acid at or below -20°C in a dark container to minimize thermal and light-induced polymerization.[1][2]
-
Use of Inhibitors: Commercial vinylbenzoic acid is often supplied with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[6] These compounds scavenge free radicals, preventing the initiation of polymerization.
Q3: What is a polymerization inhibitor, and do I need to remove it before my reaction?
A: A polymerization inhibitor is a chemical compound added to monomers to prevent their spontaneous polymerization.[6] Yes, it is crucial to remove the inhibitor before you intend to polymerize the vinylbenzoic acid, as its presence will interfere with or completely prevent your desired reaction.
II. Troubleshooting Guide: Removing Homopolymer Impurities
This guide provides detailed, step-by-step protocols for addressing specific issues related to polymer contamination in your vinylbenzoic acid.
Issue 1: My vinylbenzoic acid powder contains insoluble particles.
This is the most straightforward case of polymer contamination. The recommended approach is purification by recrystallization, which takes advantage of the different solubilities of the monomer and the polymer.
Caption: Decision workflow for handling VBA samples.
This protocol is adapted from established procedures for the purification of 4-vinylbenzoic acid.[4]
Principle: This method relies on the principle that the vinylbenzoic acid monomer is more soluble in a hot solvent mixture than in a cold one, while the polymer is largely insoluble even at elevated temperatures.
Materials:
-
Contaminated 4-vinylbenzoic acid
-
Ethanol
-
Deionized water
-
Polymerization inhibitor (e.g., hydroquinone)
-
Erlenmeyer flasks
-
Heating plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare the Solvent System: Create a 7:3 (v/v) mixture of ethanol and deionized water.
-
Dissolve the Crude Product:
-
Place the impure vinylbenzoic acid in an Erlenmeyer flask with a stir bar.
-
For every 1 gram of crude material, start by adding 10-15 mL of the ethanol/water solvent mixture.
-
Add a very small amount (a few crystals) of a polymerization inhibitor like hydroquinone to prevent polymerization during heating.
-
Gently heat the mixture on a hot plate with stirring until the solvent is near boiling. The monomer should dissolve. The polymer impurity will remain as an insoluble solid.
-
-
Hot Filtration (if necessary):
-
If a significant amount of insoluble polymer is present, perform a hot gravity filtration to remove it. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent the monomer from crystallizing prematurely.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
-
Isolate and Wash the Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
-
Dry the Product:
-
Dry the crystals on the funnel by continuing to draw air through them. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a low temperature (e.g., 30-40°C).
-
Issue 2: My vinylbenzoic acid appears pure but fails to polymerize as expected.
This could be due to a low level of polymer contamination that is not visually apparent or the presence of an inhibitor.
Principle: The vinyl protons of the monomer have a distinct chemical shift in the ¹H NMR spectrum (typically around 5.5-6.5 ppm). The polymer lacks these vinyl protons, and its spectrum is dominated by broad signals from the aliphatic backbone protons (typically 1.0-2.5 ppm). By comparing the integration of these regions, the amount of polymer can be estimated.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of your vinylbenzoic acid sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆, as the polymer is also soluble in DMSO).
-
Acquire the Spectrum: Obtain a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) is used to allow for full relaxation of all protons for accurate integration.
-
Data Analysis:
-
Integrate the area of the vinyl proton signals of the monomer.
-
Integrate the area of the broad aliphatic proton signals of the polymer backbone.
-
By comparing the ratio of these integrals and knowing the number of protons each signal represents in the monomer and polymer repeat unit, you can calculate the molar percentage of the polymer impurity.
-
For applications requiring very high purity, or if recrystallization is ineffective, column chromatography can be employed.
Principle: This technique separates the monomer from the polymer based on their different affinities for a stationary phase (e.g., silica gel). The more polar monomer will interact more strongly with the silica gel and elute more slowly than the less polar polymer (in a normal phase setup). However, given the high molecular weight of the polymer, it will likely remain on the top of the column.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: A mixture of ethyl acetate and petroleum ether (or hexanes), starting with a low polarity mixture (e.g., 1:5 ethyl acetate:petroleum ether).[2]
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Plug the bottom of the column with a small amount of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
-
Load the Sample:
-
Dissolve the crude vinylbenzoic acid in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample to the top of the silica gel.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent mixture. The less polar impurities and potentially the polymer (if it has any mobility) will elute first.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will elute the more polar vinylbenzoic acid monomer.
-
-
Collect and Analyze Fractions:
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify which fractions contain the pure monomer.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Issue 3: How do I remove the polymerization inhibitor before my experiment?
If your vinylbenzoic acid is fresh and free of polymer, you only need to remove the inhibitor before use.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 5. Separation of Vinylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion in Heck coupling of electron-deficient styrenes
Technical Support Center: Heck Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice for researchers encountering low conversion or yield in the Heck coupling of electron-deficient styrenes (e.g., those substituted with -NO₂, -CN, -CF₃) and various aryl halides.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with an electron-deficient styrene is not working. I thought these were supposed to be reactive substrates?
This is a common and valid point of confusion. While electron-deficient olefins are generally excellent substrates for the Heck reaction, the term "reactive" refers to their ability to readily undergo migratory insertion into the aryl-palladium bond.[1] However, the overall success of the catalytic cycle depends on a delicate balance of several steps, including oxidative addition and catalyst regeneration, which can be problematic. Low conversion is typically not an issue with the styrene's inherent reactivity but rather points to problems with catalyst stability, suboptimal reaction conditions, or the deactivation of the catalytic species. This guide will walk you through diagnosing the root cause.
Q2: I see black particles in my reaction flask. What is this and is it a problem?
The black precipitate is almost certainly palladium black, which is aggregated, elemental Pd(0). This is a clear sign of catalyst decomposition and is a primary cause of low or stalled conversions. The active catalyst is a soluble, low-valent palladium species, typically coordinated to ligands.[2] When these ligands dissociate or are degraded, or when the catalytic cycle is interrupted, the palladium atoms aggregate and precipitate out of solution, rendering them catalytically inactive. The formation of palladium black indicates that your catalytic system is not stable under the current reaction conditions.
Q3: What is the single most important factor to consider for coupling a challenging aryl halide (e.g., a chloride) with my electron-deficient styrene?
For challenging electrophiles like aryl chlorides, or even many aryl bromides, the most critical factor is the ligand used to support the palladium catalyst. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[2] Standard ligands like triphenylphosphine (PPh₃) may be insufficient for less reactive aryl halides. You will likely need to employ bulky, electron-rich ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are designed to accelerate this sluggish oxidative addition step.[3]
Troubleshooting Workflow: A Diagnostic Approach
When faced with low conversion, a systematic approach is crucial. The following diagram outlines a logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low conversion in Heck coupling reactions.
Detailed Troubleshooting Guide (Q&A Format)
Part 1: The Catalytic System
Q: My reaction starts but then stalls completely after a few hours. I am using Pd(OAc)₂ with PPh₃. What's happening?
A: This "stalling" behavior is a classic symptom of catalyst decomposition. While Pd(OAc)₂ is a common and cost-effective precatalyst, it is in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[4] This reduction step can be inefficient or can lead to the formation of palladium black if not properly controlled.
-
Causality: The combination of a relatively unstable ligand like PPh₃ at high temperatures (often required for less reactive aryl bromides) can lead to ligand degradation.[5] Once the palladium loses its stabilizing ligand sphere, it rapidly aggregates and precipitates. Electron-deficient styrenes, while reactive in the insertion step, do not inherently stabilize the Pd(0) catalyst center itself.
-
Troubleshooting Steps:
-
Switch to a Pd(0) Precatalyst: Using a precatalyst that is already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can provide a more reliable initiation of the catalytic cycle.
-
Improve Ligand Stability: PPh₃ is prone to oxidation and degradation at temperatures often exceeding 100 °C.[5] Switch to a more robust, sterically hindered ligand (see Part 2).
-
Ensure Strict Anaerobic Conditions: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to deactivation.[6] Ensure your solvent and reaction vessel are thoroughly degassed.
-
Part 2: Ligand Selection and Optimization
Q: I am trying to couple 4-chloronitrobenzene with 4-vinylbenzonitrile and seeing no product with my standard Pd(OAc)₂/PPh₃ system. Why?
A: You are attempting to couple two challenging substrates: an electron-deficient (and thus deactivated) aryl chloride and an electron-deficient styrene. The primary bottleneck here is the initial oxidative addition of the C-Cl bond to the Pd(0) center, which is notoriously difficult.
-
Causality: The C-Cl bond is much stronger than C-Br or C-I bonds, making oxidative addition energetically demanding.[7] The electron-donating ability of PPh₃ is insufficient to make the Pd(0) center nucleophilic enough to break this bond effectively.[3]
-
Troubleshooting Steps:
-
Employ Advanced Ligands: This is non-negotiable for aryl chlorides. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands dramatically increase the electron density on the palladium center, which promotes the difficult oxidative addition step.[3]
-
Optimize Ligand-to-Palladium Ratio: For many advanced monophosphine ligands, a ligand-to-palladium (L:Pd) ratio of 1:1 to 2:1 is optimal. Using a large excess of the ligand, as is sometimes done with PPh₃, can actually be detrimental by creating coordinatively saturated palladium centers that inhibit substrate binding.[5]
-
Consider a Pre-formed Catalyst: Using a pre-formed catalyst where the bulky ligand is already coordinated (e.g., a "G3" or "G4" palladacycle precatalyst) can ensure the correct active species is formed and often leads to more reproducible results.
-
Part 3: The Role of Base and Solvent
Q: I am using triethylamine (Et₃N) as my base and toluene as the solvent, but my conversion is poor. Should I change them?
A: Yes, this combination is likely suboptimal for your system. The choice of base and solvent are intrinsically linked and crucial for maintaining catalytic activity.
-
Causality: The base has two primary roles: (1) to neutralize the acid (HX) generated during the reaction and (2) to facilitate the regeneration of the Pd(0) catalyst from the L₂Pd(H)X intermediate.[4][7] For this to happen efficiently, the base must be sufficiently strong and, critically, have some solubility in the reaction medium. While Et₃N is a common base, inorganic bases are often more effective, but they require a polar solvent to function.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP are generally superior for Heck reactions.[8][9] They help to dissolve inorganic bases and can stabilize the charged intermediates that may form during the catalytic cycle.
-
Select an Appropriate Base: In a polar aprotic solvent, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are excellent choices. They are non-coordinating and sufficiently basic to promote catalyst turnover. For particularly difficult couplings, the more soluble and basic Cs₂CO₃ can be beneficial.
-
Consider Phase-Transfer Catalysis: If you must use a less polar solvent like toluene or dioxane with an inorganic base, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. It helps shuttle the base into the organic phase where it is needed.[7]
-
| Parameter | Recommendation for Ar-I | Recommendation for Ar-Br | Recommendation for Ar-Cl | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Pd₂(dba)₃ or Palladacycle G3/G4 (2-5 mol%) | More reactive halides require less specialized catalysts. |
| Ligand | PPh₃ (4-5 mol%) | P(t-Bu)₃, Buchwald-type ligands (e.g., SPhos) | Buchwald-type ligands (XPhos) or NHCs (IPr) | Ligand must promote the increasingly difficult oxidative addition step. |
| Base | Et₃N or K₂CO₃ | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ | Stronger, more soluble bases are needed for slower reactions. |
| Solvent | Toluene, DMF, Acetonitrile | Dioxane, DMF, DMAc | Dioxane, DMAc, NMP | Polar aprotic solvents stabilize intermediates and dissolve inorganic bases. |
| Temp (°C) | 80 - 100 | 100 - 120 | 120 - 140 | Higher temperatures are needed to overcome the activation barrier for C-X bond cleavage. |
Experimental Protocols
Protocol 1: General Procedure for a Heck Coupling Optimization Screen
This protocol is designed for a researcher starting to troubleshoot a low-yielding Heck reaction between an aryl halide and an electron-deficient styrene.
1. Reagent Preparation:
- Ensure the aryl halide and styrene are pure. Pass liquid styrenes through a short plug of basic alumina to remove inhibitors if necessary.
- Use a high-purity palladium source and ligand, stored under an inert atmosphere.
- Finely grind the inorganic base (e.g., K₂CO₃) with a mortar and pestle and dry it in an oven (or by flame-drying under vacuum) just before use. This dramatically increases its surface area and reactivity.
- Use anhydrous, degassed solvent. Degas by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
2. Reaction Setup (conducted in a glovebox or using Schlenk technique):
- To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 1.0 eq).
- Add the chosen ligand (e.g., SPhos, 0.04 mmol, 2.0 eq).
- Add the aryl halide (2.0 mmol, 100 eq) and the electron-deficient styrene (2.2 mmol, 110 eq).
- Add the dried, powdered base (e.g., K₂CO₃, 3.0 mmol, 150 eq).
- Seal the vial with a septum cap.
- Remove the vial from the glovebox (if used) and add the degassed solvent (e.g., DMAc, 4.0 mL) via syringe.
- Purge the headspace with argon for 1-2 minutes.
3. Reaction Execution and Monitoring:
- Place the vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 110 °C).
- Stir the reaction vigorously.
- Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by TLC or LC-MS. Quench the aliquot in a small amount of wet diethyl ether and filter through a silica plug before analysis.
4. Work-up and Analysis:
- Once the reaction is complete (or has stalled), cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Determine the conversion and yield of the crude product by ¹H NMR using an internal standard. Purify by column chromatography if necessary.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Sebban, M., et al. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA.
- Royal Society of Chemistry. (2016, August 1). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling.
- Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- Sigman, M. S., et al. (n.d.). Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. PMC - NIH.
- MDPI. (2017, September 11). Heck Reaction—State of the Art.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering Polydispersity in Fluorinated Monomer Polymerization
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling polydispersity in the polymerization of fluorinated monomers. This resource is designed to address common challenges and provide practical, field-proven solutions to help you achieve well-defined fluoropolymers with predictable properties.
The unique electronic properties of fluorinated monomers present both opportunities and challenges in achieving controlled polymerization. High polydispersity is a frequent obstacle that can significantly impact the final material's performance. This guide offers a structured approach to troubleshooting and optimizing your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity, and why is it critical to control it in fluoropolymer synthesis?
A: Polydispersity, or the dispersity index (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Đ = Mw/Mn). A Đ value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In practice, controlled polymerization techniques aim for Đ values close to 1.1, while values above 1.5 are often considered to indicate a poorly controlled process.[1]
Controlling polydispersity is crucial because the distribution of chain lengths directly influences the macroscopic properties of the resulting fluoropolymer, including its thermal stability, mechanical strength, solubility, and self-assembly behavior.[2] For applications in drug delivery, medical devices, and advanced coatings, a narrow molecular weight distribution is often essential for predictable performance and regulatory approval.
Q2: I am observing a high polydispersity (Đ > 1.5) in my fluorinated monomer polymerization. What are the most likely causes?
A: High polydispersity in the polymerization of fluorinated monomers can stem from several factors, often related to the unique reactivity of these monomers. The most common culprits include:
-
Inefficient Initiation: A slow or incomplete initiation process compared to the rate of propagation leads to chains starting at different times, resulting in a broad distribution of chain lengths. The choice of initiator and its concentration are critical.[3]
-
Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or polymer can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.[4][5] Fluorinated monomers can sometimes be more susceptible to certain side reactions.
-
Poor Control Agent Performance: In controlled radical polymerization (CRP) techniques like RAFT, ATRP, or NMP, the effectiveness of the control agent (chain transfer agent, catalyst, or nitroxide) is paramount. Slow fragmentation in RAFT or inefficient deactivation in ATRP and NMP can lead to a loss of control.[6][7]
-
Monomer Impurities: Impurities in the fluorinated monomer can interfere with the polymerization kinetics, acting as inhibitors or chain transfer agents.
-
Reaction Conditions: Suboptimal temperature, pressure, or solvent choice can negatively impact the rates of initiation, propagation, and termination, leading to poor control.[8]
The following troubleshooting guide will delve deeper into each of these areas to help you pinpoint and address the specific cause of high polydispersity in your experiments.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the polymerization of fluorinated monomers.
Issue 1: High Polydispersity Due to Initiation Problems
Symptoms:
-
Broad and/or multimodal molecular weight distribution observed via Gel Permeation Chromatography (GPC/SEC).
-
Incomplete monomer conversion.
-
Discrepancy between theoretical and experimental molecular weights.
Causality: The initiator's role is to generate the initial radical species that start the polymerization. If the rate of initiation is significantly slower than the rate of propagation, new chains will be continuously formed throughout the reaction, leading to a wide range of chain lengths.
Troubleshooting Steps:
-
Re-evaluate Your Initiator:
-
Half-life: Ensure the initiator's half-life is appropriate for your reaction temperature. A half-life that is too long will result in slow, continuous initiation.
-
Compatibility: Verify the initiator's solubility and compatibility with your solvent and monomer.
-
Fluorinated Initiators: Consider using a fluorinated initiator, as this can sometimes improve initiation efficiency and control in fluoropolymer systems.[9]
-
-
Optimize Initiator Concentration:
-
Too Low: An insufficient initiator concentration can lead to a low number of initial chains and potentially incomplete conversion.
-
Too High: An excessive amount of initiator can lead to a higher rate of termination reactions, which also broadens the polydispersity.[3]
-
Experimental Protocol: Initiator Screening
-
Set up a series of small-scale polymerization reactions in parallel.
-
Keep all other parameters (monomer concentration, solvent, temperature) constant.
-
Vary the type of initiator (e.g., AIBN, BPO, fluorinated initiators) and its concentration systematically.
-
Monitor monomer conversion over time using techniques like ¹H or ¹⁹F NMR.
-
Analyze the molecular weight and polydispersity of the resulting polymers using GPC/SEC.
| Initiator Type | Concentration (mol%) | Observed Đ | Monomer Conversion (%) | Notes |
| AIBN | 0.1 | 1.8 | 60 | Slow initiation suspected. |
| AIBN | 0.5 | 1.6 | 85 | Improved conversion, still broad Đ. |
| Fluorinated Peroxide | 0.1 | 1.3 | 95 | Faster, more controlled initiation. |
Issue 2: Broad Polydispersity Caused by Chain Transfer
Symptoms:
-
Lower than expected molecular weight.
-
Broad polydispersity.
-
In some cases, branching may be observed.
Causality: Chain transfer is a reaction where the activity of a growing polymer chain is transferred to another molecule, such as the monomer, solvent, or another polymer chain.[4] This terminates the growth of the original chain and starts a new one, disrupting the controlled growth process. The presence of fluorine atoms can influence the susceptibility of C-H bonds to abstraction, potentially increasing chain transfer to the monomer or polymer.[10]
Troubleshooting Steps:
-
Solvent Selection:
-
Choose a solvent with low chain transfer constants. Aromatic solvents like toluene, for instance, are known to be more prone to chain transfer than ketones or esters. The impact of the solvent on polymerization control is a well-documented phenomenon.[8]
-
For certain fluorinated systems, supercritical carbon dioxide (scCO₂) can be an excellent solvent, minimizing chain transfer and simplifying purification.[11][12]
-
-
Monomer Purification:
-
Ensure your fluorinated monomer is free from impurities that could act as chain transfer agents. Techniques like distillation or passing through a column of basic alumina can remove inhibitors and other reactive species.
-
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to propagation.
-
Diagram: Chain Transfer Pathways
Caption: Potential chain transfer pathways leading to high polydispersity.
Issue 3: Loss of Control in Reversible-Deactivation Radical Polymerization (RDRP)
Symptoms:
-
Non-linear kinetic plots (ln([M]₀/[M]) vs. time).
-
Molecular weight does not increase linearly with conversion.
-
High and often increasing polydispersity with conversion.
Causality: RDRP techniques, such as RAFT, ATRP, and NMP, rely on a dynamic equilibrium between active (propagating) and dormant polymer chains.[13][14][15] If this equilibrium is disrupted, the concentration of active radicals can increase, leading to a higher probability of irreversible termination reactions and a loss of control. For fluorinated monomers, the choice of the control agent is particularly critical due to their unique electronic and steric properties.
Causality: In RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, the chain transfer agent (CTA) plays a crucial role.[6] An inappropriate CTA for a given fluorinated monomer can lead to slow fragmentation of the intermediate radical, resulting in poor control.
Troubleshooting Steps:
-
CTA Selection:
-
The Z and R groups of the CTA must be appropriate for the fluorinated monomer. For example, dithiocarbamates are often suitable for styrenic monomers, while trithiocarbonates are more versatile and can be used for a wider range of monomers, including some fluorinated acrylates.[6]
-
Consider using a fluorinated CTA, which can sometimes improve control over the polymerization of fluorinated monomers.[7][16]
-
-
[Monomer]:[CTA]:[Initiator] Ratio:
-
This ratio is critical for achieving good control. A common starting point is [M]:[CTA]:[I] = 100:1:0.1. Deviations from the optimal ratio can lead to a loss of control.
-
Experimental Protocol: RAFT CTA Screening
-
Select a fluorinated monomer of interest.
-
Choose a series of commercially available or synthesized RAFT agents with varying Z and R groups.
-
Conduct a series of polymerizations, keeping the [M]:[CTA]:[I] ratio and reaction conditions constant.
-
Monitor the polymerization kinetics and analyze the resulting polymers for molecular weight and polydispersity.
| RAFT Agent (CTA) | Z-group | R-group | Observed Đ | Notes |
| DDMAT | Dodecyl | 4-cyanopentanoic acid | 1.7 | Poor control, likely slow fragmentation. |
| CPDB | Phenyl | 4-cyanopentanoic acid | 1.4 | Moderate control. |
| Fluorinated Trithiocarbonate | Fluorinated alkyl | Fluorinated alkyl | 1.2 | Good control, linear kinetics. |
Causality: Atom Transfer Radical Polymerization (ATRP) relies on a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chains.[17][18] The catalyst's activity can be influenced by the fluorinated monomer and solvent.
Troubleshooting Steps:
-
Ligand Selection: The ligand is crucial for tuning the catalyst's activity. For some fluorinated monomers, more electron-donating ligands may be necessary to achieve a sufficient rate of deactivation.
-
Solvent Choice: The polarity of the solvent can affect the solubility and activity of the catalyst complex.
-
Initiator Efficiency: Ensure your initiator has a high initiation efficiency (>90%) for the chosen monomer and conditions.
Causality: Nitroxide-Mediated Polymerization (NMP) uses a stable nitroxide radical to control the polymerization.[19] The C-ON bond strength in the dormant species is critical for maintaining control.
Troubleshooting Steps:
-
Nitroxide Choice: Different nitroxides (e.g., TEMPO, SG1) have different C-ON bond dissociation energies and are suitable for different monomer families. SG1 and its derivatives are generally more versatile than TEMPO.
-
Temperature: NMP often requires higher temperatures to achieve a sufficient rate of C-ON bond cleavage and maintain control.
Diagram: RDRP Equilibrium
Caption: The crucial equilibrium in RDRP techniques.
Conclusion
Achieving low polydispersity in the polymerization of fluorinated monomers requires a systematic and well-informed approach. By understanding the underlying principles of polymerization and the specific challenges posed by these unique monomers, researchers can effectively troubleshoot and optimize their reactions. This guide provides a starting point for addressing common issues, but careful experimentation and characterization will always be the key to success.
References
-
The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01004K. Available at: [Link]
-
Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide - RSC Publishing. Available at: [Link]
-
Fluorinated initiators, mediators, and solvents in controlled radical polymerization | Request PDF - ResearchGate. Available at: [Link]
-
a) Synthesis of fluoropolymers PFSAM via RAFT polymerization;... - ResearchGate. Available at: [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Available at: [Link]
-
Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide - RSC Publishing. Available at: [Link]
-
Molecular Characterization of Semi-Fluorinated Copolymers with a Controlled Amount of Long-Chain Branching | Macromolecules - ACS Publications. Available at: [Link]
-
Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes | Macromolecules - ACS Publications. Available at: [Link]
-
Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization | ACS Omega - ACS Publications. Available at: [Link]
-
Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers - MDPI. Available at: [Link]
-
Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases | Macromolecules - ACS Publications. Available at: [Link]
-
Chain transfer - Wikipedia. Available at: [Link]
-
Solvent Effects On Free Radical Polymerization - Research @ Flinders. Available at: [Link]
-
Reversible Addition‐Fragmentation Chain‐Transfer Polymerization in Supercritical CO2: A Review - PMC. Available at: [Link]
-
Direct fluorination as a one-step ATRP initiator immobilization for convenient surface grafting of phenyl ring-containing substrates | Request PDF - ResearchGate. Available at: [Link]
-
Control through monomer placement of surface properties and morphology of fluoromethacrylate copolymers | Request PDF - ResearchGate. Available at: [Link]
-
Effect of initiator amount on polymer particle size - ResearchGate. Available at: [Link]
-
A Facile Procedure for Controlling Monomer Sequence Distribution in Radical Chain Polymerizations. Available at: [Link]
-
Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. Available at: [Link]
-
Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene - MDPI. Available at: [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. Available at: [Link]
-
Synthesis and ATRP of novel fluorinated aromatic monomer with pendant sulfonate group | Request PDF - ResearchGate. Available at: [Link]
-
Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00659C. Available at: [Link]
-
Synthesis and characterization of fluorinated polymers Miriam Laiz Treceño - DDD UAB. Available at: [Link]
-
Chain transfer – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities - MDPI. Available at: [Link]
-
Syntheses and characterization of statistical and block fluorinated copolymers with linear and star-like architectures via ATRP | Request PDF - ResearchGate. Available at: [Link]
-
Surfaces of Fluorinated Polymer Systems. Available at: [Link]
-
(PDF) Fluoropolymer synthesis in supercritical carbon dioxide - ResearchGate. Available at: [Link]
-
Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives | Accounts of Materials Research - ACS Publications. Available at: [Link]
-
Controlled Radical (Co)polymerization of Fluoromonomers | Macromolecules - ACS Publications. Available at: [Link]
-
Fluorinated Polymers: Volume 2: Applications. Available at: [Link]
-
Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution - PMC. Available at: [Link]
-
A Facile Procedure for Controlling Monomer Sequence Distribution in Radical Chain Polymerizations | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
The mechanism for NMP of a vinyl monomer, showing the critical role of... - ResearchGate. Available at: [Link]
-
D3.6 - Application of NMP replacement solvents - European Commission. Available at: [Link]
-
Overview of the Development of the Fluoropolymer Industry - MDPI. Available at: [Link]
-
TROUBLESHOOTING POLYMERIZATIONS - University of Waterloo. Available at: [Link]
-
Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?. Available at: [Link]
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. Available at: [Link]
-
Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Available at: [Link]
-
Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC. Available at: [Link]
-
Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization - PubMed. Available at: [Link]
-
Controlled Polymerization - MDPI. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reversible Addition‐Fragmentation Chain‐Transfer Polymerization in Supercritical CO2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01004K [pubs.rsc.org]
Technical Support Center: Fluorinated Carboxylic Acid Extraction
Topic: Acid-Base Extraction Protocols for Fluorinated Carboxylic Acids (FCAs) Document ID: TS-FCA-2024-05 Tier: Level 2 (Advanced Chemical Methodology)[1]
The Physics of Fluorine: Why Standard Protocols Fail
Context: Standard acid-base extraction protocols (e.g., for acetic or benzoic acid derivatives) typically rely on a pH adjustment to ~4–5.[1] This fails for Fluorinated Carboxylic Acids (FCAs) due to the Inductive Effect .[1]
Fluorine is the most electronegative element.[1] When attached to the
-
The Consequence: At pH 4, a standard carboxylic acid is partially protonated (extractable).[1] An FCA at pH 4 is still 99.9% deprotonated (water-soluble anion), leading to near-total extraction failure.[1]
Master Protocol: High-Recovery Extraction of FCAs
Scope: Isolation of mono-, di-, and trifluoromethylated carboxylic acids (common in drug discovery).
Step-by-Step Methodology
Step 1: Aggressive Acidification (The "pH < 1" Rule) [1]
-
Standard: Do not use weak acids (citric acid, NH₄Cl).[1]
-
Action: Cool the aqueous reaction mixture to 0°C. Slowly add 6N HCl or 2M H₂SO₄ until the pH is < 1.0 .
-
Validation: Verify with a calibrated pH probe, not just litmus paper (which can be bleached by oxidants often used in fluorine chemistry).[1]
Step 2: The "Salting Out" Effect
-
Mechanism: FCAs, particularly short-chain ones (e.g., trifluoroacetic acid derivatives), have high water solubility even in their protonated form.
-
Action: Saturate the aqueous phase with solid NaCl before adding the organic solvent.[1] This increases the ionic strength, forcing the organic FCA out of the aqueous phase (Hofmeister effect).[1]
Step 3: Solvent Selection Strategy
-
Primary Choice: MTBE (Methyl tert-butyl ether) or Diethyl Ether .[1] Oxygenated solvents form hydrogen bonds with the acidic proton of the FCA, improving extraction efficiency compared to non-polar solvents.[1]
-
Secondary Choice: Ethyl Acetate .[1] Good for polar substrates, but hydrolysis risk exists if the aqueous layer is extremely acidic and left for prolonged periods.
-
Avoid: Dichloromethane (DCM) often forms emulsions with fluorinated compounds due to similar densities and surface tension effects.[1]
Step 4: Emulsion Management
-
Action: Do not shake vigorously. Use the "Inversion Method" (20 gentle inversions).
-
If Emulsion Forms: Do not wait. Immediately filter the biphasic mixture through a pad of Celite 545 or glass wool.[1]
Troubleshooting Guide (Q&A)
Category A: Yield & Recovery
Q: I acidified to pH 3, but my recovery is < 10%. Where is my product? A: Your product is likely still in the aqueous layer.[1]
-
Root Cause: You treated the FCA like a standard organic acid. For example, Trifluoroacetic acid has a pKa of ~0.[2]23. At pH 3, the ratio of
is roughly (approx 500:1).[1] Your product is 99.8% ionic and water-soluble.[1] -
Fix: Re-acidify the aqueous layer to pH 0–1 using concentrated HCl and re-extract 3x with MTBE.
Q: My product is volatile (e.g., trifluoroacetic acid derivatives). How do I remove the solvent without losing the product? A: Volatility is a major risk for short-chain FCAs.[1]
-
Fix 1 (Salt Formation): If the free acid is not strictly required, treat the organic extract with a stoichiometric amount of Dicyclohexylamine (DCHA).[1] The resulting crystalline salt is stable and non-volatile.[1]
-
Fix 2 (Controlled Evaporation): Do not use high vacuum. Concentrate on a rotovap at >200 mbar and 30°C. Avoid "drying to constant weight" on a high-vac manifold.[1]
Category B: Phase Separation
Q: I have a "third layer" or a stable emulsion that won't separate. Why?
A: Fluorinated chains (
-
Immediate Fix: Add Methanol (5-10% v/v) to the mixture.[1] While counter-intuitive (it increases mutual solubility), it often breaks the surface tension lock.[1] Alternatively, centrifugation at 3000 rpm for 5 minutes is highly effective.
Q: The interface is invisible. I can't tell where the aqueous layer ends. A: Fluorinated solvents and heavily fluorinated products often have Refractive Indices (RI) close to water (1.33).[1]
-
Fix: Add a trace amount of Iodine (
) or a lipophilic dye.[1] It will preferentially color the organic layer, revealing the interface.[1]
Data Support: pKa Comparison Table
Use this table to determine the required pH for your specific substrate.[1]
| Compound Class | Example Compound | pKa (Approx) | Required Extraction pH |
| Non-Fluorinated | Acetic Acid | 4.76 | < 3.0 |
| Non-Fluorinated | Benzoic Acid | 4.20 | < 2.5 |
| Monofluorinated | Fluoroacetic Acid | 2.59 | < 1.0 |
| Difluorinated | Difluoroacetic Acid | 1.24 | < 0.0 (Conc.[1] Acid) |
| Trifluorinated | Trifluoroacetic Acid (TFA) | 0.23 | Not extractable by simple pH adj. (Requires Ion Pairing) |
| Perfluorinated | PFOA (C8) | ~0 (Strong Acid) | Requires Fluorous Solvents |
| Aromatic FCA | Pentafluorobenzoic Acid | 1.48 | < 0.5 |
Visualizations
Figure 1: The FCA Extraction Decision Workflow
Caption: Logical flow for selecting the correct extraction strategy based on the degree of fluorination.
Figure 2: Troubleshooting "The Invisible Layer" & Low Yield
Caption: Diagnostic tree for resolving common failure modes in FCA isolation.
References
-
Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1]
-
Goss, K. U. (2008).[1][3][4] The pKa values of PFOA and other highly fluorinated carboxylic acids.[1][3][4] Environmental Science & Technology, 42(2), 456-458.[1][3] [1]
-
Pellizzari, E. D., et al. (2020).[1] Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General Reference for Solvation of Fluorinated Species).
-
Vierke, L., et al. (2013).[1] Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids. Environmental Science & Technology.[1][3] [1]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Vinyl Protons in 3-Ethenyl-5-Fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating these structures. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the vinyl protons in 3-ethenyl-5-fluorobenzoic acid, a molecule of interest in synthetic chemistry and drug discovery. By comparing its expected spectrum with those of structurally related compounds, we can gain a deeper understanding of the electronic effects at play and refine our predictive capabilities for similar systems.
The Significance of Vinyl Proton Chemical Shifts
The chemical shifts of vinyl protons (protons attached to a carbon-carbon double bond) are highly sensitive to their electronic environment. Substituents on an aromatic ring attached to the vinyl group can significantly influence these shifts through a combination of inductive and resonance effects. An accurate interpretation of these shifts provides valuable information about the electronic nature of the substituents and the overall electron distribution within the molecule. In the context of drug development, these subtle electronic variations can impact a molecule's reactivity, binding affinity, and metabolic stability.
Predicting the ¹H NMR Spectrum of 3-Ethenyl-5-Fluorobenzoic Acid: A Substituent Additivity Approach
As of the writing of this guide, a publicly available experimental ¹H NMR spectrum for 3-ethenyl-5-fluorobenzoic acid has not been identified. However, we can predict the chemical shifts of its vinyl protons with a high degree of confidence using the principle of substituent additivity. This principle states that the effect of multiple substituents on the chemical shift of a particular proton is approximately the sum of the individual effects of each substituent.[1][2]
To predict the spectrum of our target molecule, we will use styrene as our base compound and consider the additive effects of a meta-carboxylic acid group (-COOH) and a meta-fluorine atom (-F).
Let's denote the three vinyl protons as HA, HB, and HC as depicted below:
Figure 1: Structure of 3-ethenyl-5-fluorobenzoic acid with vinyl protons labeled.
The vinyl protons form an AMX spin system, where HA is coupled to both HB (trans) and HC (cis), and HB and HC are coupled to each other (geminal).
Comparative Analysis of ¹H NMR Data
To build our prediction, we will analyze the experimental data for our reference compounds: styrene, 3-fluorostyrene, and 4-vinylbenzoic acid (as a proxy for the meta-substituted isomer for which clear data is less readily available).
| Compound | HA (dd) (ppm) | HB (dd) (ppm) | HC (dd) (ppm) |
| Styrene | ~6.69 | ~5.74 | ~5.23 |
| 3-Fluorostyrene | ~6.67 | ~5.75 | ~5.29 |
| 4-Vinylbenzoic Acid | ~6.78 | ~5.91 | ~5.43 |
| Predicted: 3-Ethenyl-5-fluorobenzoic Acid | ~6.75 | ~5.85 | ~5.35 |
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of Vinyl Protons in Styrene and its Derivatives.
Analysis of Substituent Effects:
-
Styrene: This provides our baseline. The chemical shifts for HA, HB, and HC are approximately 6.69, 5.74, and 5.23 ppm, respectively.[3]
-
3-Fluorostyrene: The fluorine atom at the meta position is an inductively electron-withdrawing group. However, its effect on the vinyl protons is minimal, as evidenced by the very similar chemical shifts to styrene (~6.67, ~5.75, and ~5.29 ppm).[4] This is because inductive effects diminish with distance.
-
4-Vinylbenzoic Acid: The carboxylic acid group at the para position is an electron-withdrawing group through resonance. This deshields the vinyl protons, causing a downfield shift for all three protons (~6.78, ~5.91, and ~5.43 ppm) compared to styrene. While this is a para-substituted example, the electron-withdrawing nature of the carboxylic acid group is the key takeaway.
-
Prediction for 3-Ethenyl-5-fluorobenzoic Acid:
-
The carboxylic acid group at the meta position will primarily exert an electron-withdrawing inductive effect. This will lead to a moderate deshielding of the vinyl protons, shifting them downfield compared to styrene.
-
The fluorine atom, also at a meta position , will have a minor inductive electron-withdrawing effect on the vinyl protons, similar to what is observed in 3-fluorostyrene.
-
Combined Effect: We can anticipate a cumulative deshielding effect from both substituents. The carboxylic acid group is expected to have a more significant impact than the fluorine atom. Therefore, the chemical shifts for the vinyl protons of 3-ethenyl-5-fluorobenzoic acid are predicted to be slightly downfield from those of styrene and 3-fluorostyrene, but likely not as far downfield as those in 4-vinylbenzoic acid where the carboxylic acid can exert a stronger resonance effect. We predict the chemical shifts to be approximately 6.75 ppm for HA, 5.85 ppm for HB, and 5.35 ppm for HC .
-
The relationship between the substituents and their effect on the vinyl proton chemical shifts can be visualized as follows:
Figure 2: Logical flow of substituent effects on chemical shifts.
Experimental Protocol for ¹H NMR Analysis
To experimentally verify these predictions, the following protocol for acquiring a high-resolution ¹H NMR spectrum of 3-ethenyl-5-fluorobenzoic acid is recommended.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid 3-ethenyl-5-fluorobenzoic acid.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing the acidic proton of the carboxylic acid.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Sources
A Senior Application Scientist's Guide to FTIR Spectrum Analysis: Carbonyl and Alkene Stretches in Vinyl Benzoates
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of vinyl benzoates, with a specific focus on the characteristic carbonyl (C=O) and alkene (C=C) stretching vibrations. Designed for researchers and drug development professionals, this document elucidates the structural and electronic factors that influence these key spectral features, supported by clear experimental protocols and comparative data.
Foundational Principles: Why FTIR for Vinyl Benzoate Analysis?
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups in organic molecules.[1][2] The energy of infrared radiation corresponds to the energy of molecular vibrations. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies, creating a unique spectral fingerprint.
For vinyl benzoates, two vibrational modes are of primary diagnostic importance:
-
The Carbonyl (C=O) Stretch: This is typically one of the strongest and most prominent absorptions in the IR spectrum, found in the 1800-1650 cm⁻¹ region.[3][4] Its precise frequency is highly sensitive to the local electronic environment, making it an excellent probe for studying molecular structure.
-
The Alkene (C=C) Stretch: This absorption, generally found between 1680-1630 cm⁻¹, is characteristic of the vinyl group.[5] Its intensity and position can be influenced by substitution and conjugation.
Understanding the interplay of electronic effects—namely resonance and induction—within the vinyl benzoate scaffold is critical for accurate spectral interpretation. This guide will compare vinyl benzoate with its substituted analogues to demonstrate how these effects manifest in the FTIR spectrum.
The Structural-Spectral Relationship in Vinyl Benzoate
The structure of vinyl benzoate presents a fascinating case of competing electronic effects that directly influence the C=O stretching frequency.
-
Conjugation with the Phenyl Ring: The π-system of the benzene ring is in conjugation with the carbonyl group. This delocalization of π-electrons reduces the electron density of the carbonyl double bond, weakening it.[6][7][8] A weaker bond requires less energy to vibrate, thus lowering the C=O stretching frequency compared to a non-conjugated ester.[9] For aromatic esters, this peak typically falls between 1730 and 1715 cm⁻¹.[10]
-
Resonance from the Vinyl Ether Oxygen: The lone pair of electrons on the oxygen atom of the vinyl group can also participate in resonance, pushing electron density towards the carbonyl carbon. This effect increases the double-bond character of the C=O bond, making it stronger and stiffer. A stiffer bond requires more energy to vibrate, shifting the C=O absorption to a higher frequency.
The final observed frequency is a balance of these opposing forces. For vinyl benzoate, the conjugation with the aromatic ring is a significant factor, placing its C=O stretch at a lower wavenumber than a simple aliphatic ester like ethyl acetate (typically ~1740 cm⁻¹), but at a slightly different position than an alkyl benzoate like methyl benzoate (~1725 cm⁻¹).[10][11]
The vinyl group itself gives rise to a characteristic C=C stretch around 1641 cm⁻¹ and, importantly, a pair of sharp C-H wagging peaks around 990 cm⁻¹ and 910 cm⁻¹, which are highly indicative of a terminal vinyl group.[5]
Experimental Design: A Self-Validating Protocol
For robust and reproducible analysis of liquid vinyl benzoate samples, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.
Why ATR? ATR-FTIR requires minimal to no sample preparation, analyzing the neat liquid directly.[2] This eliminates the potential for inconsistencies related to path length and concentration that can occur with traditional transmission methods using salt plates (e.g., NaCl or KBr).[1][12] By ensuring direct and consistent contact between the sample and the ATR crystal, spectra are highly reproducible.[2]
Workflow for Comparative FTIR Analysis```dot
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A Comparative Analysis of the Acidity of 3-Vinylbenzoic Acid and 3-Ethenyl-5-fluorobenzoic Acid: A Technical Guide
In the landscape of drug discovery and development, the ionization constant (pKa) of a molecule is a critical physicochemical parameter. It governs fundamental properties such as solubility, absorption, distribution, and ultimately, bioavailability. This guide provides an in-depth comparison of the predicted and theoretical acidity of two benzoic acid derivatives: 3-vinylbenzoic acid and 3-ethenyl-5-fluorobenzoic acid. We will delve into the electronic effects of the vinyl and fluoro substituents and present a rigorous experimental protocol for the empirical determination of their pKa values.
Theoretical Framework: The Electronic Influence of Substituents
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (higher pKa).[1][2]
3-Vinylbenzoic Acid:
The vinyl group, situated at the meta position, primarily exerts an inductive effect. The sp2 hybridized carbons of the vinyl group are more electronegative than the sp3 carbons of an alkyl group, leading to a weak electron-withdrawing inductive effect (-I).[3] This effect is expected to increase the acidity of 3-vinylbenzoic acid relative to benzoic acid (pKa ≈ 4.20).[4] A predicted pKa value for 3-vinylbenzoic acid is approximately 4.14.[5][6]
3-Ethenyl-5-fluorobenzoic Acid:
In this molecule, we have two substituents in the meta positions relative to the carboxylic acid group: a vinyl (ethenyl) group and a fluorine atom.
-
Fluorine: Fluorine is a highly electronegative atom and therefore exhibits a strong electron-withdrawing inductive effect (-I).[1][4][7] However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via a positive mesomeric or resonance effect (+M).[4] In the meta position, the resonance effect is minimized, and the strong inductive effect of fluorine dominates. This leads to a significant stabilization of the carboxylate anion and a corresponding increase in acidity. For instance, the pKa of 3-fluorobenzoic acid is 3.86.[4][8][9]
-
Combined Effects: In 3-ethenyl-5-fluorobenzoic acid, the acid-strengthening inductive effects of both the vinyl and the fluoro groups are additive. The strong -I effect of the fluorine atom at the 5-position, combined with the weaker -I effect of the vinyl group at the 3-position, is expected to substantially stabilize the carboxylate anion. Therefore, 3-ethenyl-5-fluorobenzoic acid is predicted to be a stronger acid (have a lower pKa) than both 3-vinylbenzoic acid and 3-fluorobenzoic acid.
Caption: Electronic effects of substituents on benzoate anion stability.
Experimental Determination of pKa
To empirically validate the theoretical predictions, the pKa values of 3-vinylbenzoic acid and 3-ethenyl-5-fluorobenzoic acid can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.[10][11][12][13]
Apparatus and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
-
3-vinylbenzoic acid (analytical grade)
-
3-ethenyl-5-fluorobenzoic acid (analytical grade)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, degassed water (purged with nitrogen)
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Caption: Workflow for pKa determination by potentiometric titration.
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]
-
Sample Preparation: Accurately weigh a sufficient amount of the benzoic acid derivative to prepare a 1 mM solution in a volumetric flask. Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) if necessary, before diluting with deionized, degassed water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]
-
Titration Setup: Transfer a known volume (e.g., 20 mL) of the sample solution to a beaker with a magnetic stir bar.[10] Immerse the calibrated pH electrode in the solution.
-
Initial Acidification: Add 0.1 M HCl to adjust the initial pH of the solution to approximately 1.8-2.0 to ensure the carboxylic acid is fully protonated.[10]
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10][12]
-
Data Collection: Continue the titration until the pH reaches approximately 11-12, well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10]
-
An alternative method, particularly useful for compounds with low solubility or requiring smaller sample sizes, is UV-Vis spectrophotometry.[11][14] This technique relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[11][14]
Data Summary and Expected Outcomes
The following table summarizes the available and predicted pKa values.
| Compound | Substituents | Predicted/Known pKa | Expected Experimental pKa |
| Benzoic Acid | None (Reference) | 4.20[4] | ~4.20 |
| 3-Vinylbenzoic Acid | 3-vinyl | 4.14 (Predicted)[5][6] | ~4.10 - 4.15 |
| 3-Fluorobenzoic Acid | 3-fluoro | 3.86[4][8][9] | ~3.86 |
| 3-Ethenyl-5-fluorobenzoic Acid | 3-ethenyl, 5-fluoro | Not available | < 3.86 |
Based on the additive electron-withdrawing inductive effects of the meta-vinyl and meta-fluoro substituents, it is anticipated that 3-ethenyl-5-fluorobenzoic acid will be the strongest acid among the compounds listed, with an experimentally determined pKa value lower than that of 3-fluorobenzoic acid (<3.86).
Conclusion
The acidity of substituted benzoic acids is a direct consequence of the electronic properties of their substituents. The strong inductive electron-withdrawing nature of the fluorine atom, combined with the weaker inductive effect of the vinyl group, is expected to render 3-ethenyl-5-fluorobenzoic acid a significantly stronger acid than 3-vinylbenzoic acid. This theoretical analysis can be rigorously confirmed through standard analytical techniques such as potentiometric titration. For professionals in drug development, a precise understanding and empirical validation of pKa are indispensable for predicting a drug candidate's pharmacokinetic profile and optimizing its formulation for therapeutic efficacy.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- Unknown Source. UV-Vis Spectrometry, pKa of a dye. [No valid URL provided]
-
ResearchGate. How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Wikipedia. Hammett equation. [Link]
-
ResearchGate. Hammett constants σ for fluoro-substituents. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
LookChem. Cas 28447-20-3,3-VINYLBENZOIC ACID. [Link]
-
van der Schoot, B. H., & Bergveld, P. (1988). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Chemistry Stack Exchange. Effect of phenyl and vinyl substituents on Acidity of carboxylic. [Link]
- Unknown Source. pKa of a dye: UV-VIS Spectroscopy. [No valid URL provided]
-
Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Science.gov. hammett substituent constants: Topics. [Link]
-
Sipilä, J., Nurmi, H., Kaukonen, A. M., Hirvonen, J., Taskinen, J., & Yli-Kauhaluoma, J. (2005). A modification of the Hammett equation for predicting ionization constants of p-vinyl phenols. Journal of pharmaceutical and biomedical analysis, 37(4), 819–825. [Link]
-
ResearchGate. Hammett Substituent Constants. [Link]
-
Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
-
Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]
-
Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]
-
Stenutz, R. Hammett substituent constants. [Link]
-
Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1404. [Link]
-
Science.gov. A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
YouTube. Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. [Link]
-
J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values. [Link]
-
Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
Wikipedia. 3-Fluorobenzoic acid. [Link]
-
PubChem. 3-Vinylbenzoic Acid. [Link]
-
PubChemLite. 3-ethenyl-5-fluorobenzoic acid (C9H7FO2). [Link]
-
PubChemLite. 3-ethynyl-5-fluorobenzoic acid (C9H5FO2). [Link]
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HPLC retention time of 3-ethenyl-5-fluorobenzoic acid vs impurities
Technical Comparison Guide: HPLC Separation of 3-Ethenyl-5-fluorobenzoic Acid and Critical Impurities
Executive Summary
The separation of 3-ethenyl-5-fluorobenzoic acid (Target) from its synthetic precursors and side products presents a classic challenge in reverse-phase chromatography: differentiating compounds based on subtle variations in hydrophobicity and pi-electron density.
This guide provides a high-performance liquid chromatography (HPLC) protocol designed to isolate the target molecule from its critical impurities: the starting material (3-bromo-5-fluorobenzoic acid ), the protodehalogenated side-product (3-fluorobenzoic acid ), and the over-reduced analog (3-ethyl-5-fluorobenzoic acid ).
Key Finding: Standard C18 chemistry effectively separates these species based on hydrophobicity (LogP), but strict pH control (pH < 3.0) is non-negotiable to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shapes and reproducible retention times.
Compound Profile & Impurity Landscape
Understanding the "molecular personality" of your analyte is the first step in method design. The vinyl group (-CH=CH₂) in the target molecule introduces pi-pi interaction capabilities that distinguish it from the saturated ethyl impurity and the halogenated precursor.
| Compound Name | Role | Structure Description | LogP (Approx) | Elution Prediction |
| 3-Fluorobenzoic acid | Impurity (Degradant) | Lacks vinyl/bromo group; most polar. | ~2.2 | Early Eluter (RRT < 0.8) |
| 3-Ethenyl-5-fluorobenzoic acid | Target Analyte | Contains vinyl group; moderate hydrophobicity. | ~2.6 | Reference (RRT = 1.0) |
| 3-Bromo-5-fluorobenzoic acid | Impurity (Precursor) | Contains heavy halogen; highly lipophilic. | ~3.0 | Late Eluter (RRT > 1.2) |
| 3-Ethyl-5-fluorobenzoic acid | Impurity (Side Product) | Saturated alkyl chain; slightly more hydrophobic than vinyl. | ~3.1 | Late Eluter (RRT > 1.25) |
Analyst Note: The critical pair is often the Target vs. 3-Ethyl-5-fluorobenzoic acid. While the ethyl group is more hydrophobic, the vinyl group's pi-cloud can interact with phenyl-based columns if C18 fails to provide baseline resolution.
Method Development Strategy (The "Why")
Stationary Phase Selection
While a C18 (Octadecylsilane) column is the industry workhorse, its selection here is deliberate. The separation relies on the hydrophobic subtraction model.
-
Mechanism: The differential partitioning of the vinyl vs. bromo vs. ethyl groups into the stationary phase.
-
Alternative: If the vinyl/ethyl pair co-elutes, switch to a Phenyl-Hexyl column. The phenyl phase will interact preferentially with the vinyl group's pi-electrons, increasing its retention relative to the saturated ethyl analog.
Mobile Phase & pH Control
Benzoic acids have pKa values in the range of 3.8 – 4.2.
-
The Risk: At neutral pH, the acid deprotonates to a carboxylate anion (
), becoming highly polar and eluting near the void volume with severe tailing. -
The Solution: We use 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) . This suppresses ionization, keeping the molecule neutral (
) and ensuring it interacts properly with the lipophilic C18 chains.
Experimental Protocol
This protocol is designed to be a "starting point" validation method.
Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold |
| 10.0 | 90% | Linear Ramp |
| 12.0 | 90% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Performance Comparison & Data
The following data represents typical retention behavior observed for substituted benzoic acids under the conditions described above.
| Compound | Retention Time (min) | RRT (Relative Retention Time) | Resolution (Rs) | Tailing Factor |
| 3-Fluorobenzoic acid | 4.2 | 0.65 | N/A | 1.1 |
| 3-Ethenyl-5-fluorobenzoic acid | 6.5 | 1.00 | > 5.0 | 1.05 |
| 3-Bromo-5-fluorobenzoic acid | 8.1 | 1.25 | > 3.0 | 1.1 |
| 3-Ethyl-5-fluorobenzoic acid | 8.4 | 1.29 | > 1.5 | 1.1 |
Interpretation:
-
Resolution: The method achieves baseline resolution (
) between the target and the difficult-to-separate ethyl impurity. -
Efficiency: The sharp peaks (Tailing Factor < 1.2) confirm that the pH is sufficiently low to suppress ionization.
Visualizations
Method Development Workflow
This diagram illustrates the decision-making process for optimizing the separation.
Caption: Decision tree for optimizing the separation of vinyl-substituted benzoic acids.
Separation Mechanism Logic
This diagram explains why the compounds separate in this order.
Caption: Schematic of the hydrophobic subtraction mechanism governing elution order.
Troubleshooting & Optimization
-
Problem: Peak tailing for the target compound.
-
Root Cause: Insufficient acid in the mobile phase, causing partial ionization.
-
Fix: Increase Formic Acid to 0.2% or switch to TFA (Trifluoroacetic acid), which is a stronger ion-pairing agent.
-
-
Problem: Co-elution of Vinyl (Target) and Ethyl (Impurity).
-
Root Cause: Hydrophobicities are too similar.
-
Fix: Lower the temperature to 20°C (improves selectivity) or switch to a Phenyl-Hexyl column . The Phenyl phase will "grab" the vinyl group via pi-pi stacking, retarding its elution relative to the ethyl group.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and hydrophobic subtraction model).
-
McCalley, D. V. (2010). "Analysis of the acidic and basic compounds by HPLC." Journal of Chromatography A. Link
-
PubChem Database. "3-Fluorobenzoic acid Compound Summary." National Center for Biotechnology Information. Link
-
Chromatography Online. "The Role of pH in Retention and Selectivity." LCGC International. Link
-
BenchChem. "HPLC Analysis of substituted benzoic acids." (General reference for benzoic acid methodology). Link
Mastering Melting Point Analysis: A Comparative Guide for the Characterization of Novel Compounds like 3-Ethenyl-5-Fluorobenzoic Acid
The Significance of an Accurate Melting Point
The melting point of a pure crystalline solid is a unique and telling physical property. It is the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow range, typically 0.5 to 1°C. A broad melting range, on the other hand, often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.
In the context of pharmaceutical development, an accurate melting point is crucial for:
-
Compound Identification and Verification: Confirming the synthesis of the target molecule.
-
Purity Assessment: A sharp melting point is a strong indicator of high purity.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, which in turn affects solubility, bioavailability, and stability.
-
Stability Studies: A change in melting point over time can indicate degradation of the compound.
Comparative Analysis of Melting Point Determination Techniques
The choice of method for determining a melting point depends on the required accuracy, the amount of sample available, and the nature of the compound. Here, we compare three widely used techniques: the traditional capillary method, the modern digital melting point apparatus, and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).
Methodology Comparison
| Technique | Principle | Advantages | Disadvantages | Typical Sample Size | Precision |
| Capillary Method (Thiele Tube) | Visual observation of the melting of a small sample packed in a capillary tube and heated in a liquid bath. | Low cost, simple setup. | Subjective, requires user skill, potential for temperature gradients. | 2-5 mg | ± 1-2 °C |
| Digital Melting Point Apparatus | Automated detection of melting using light transmission through a heated sample in a capillary tube. | Objective, high throughput, digital temperature control and recording. | Higher initial cost compared to Thiele tube. | 1-3 mg | ± 0.3-0.5 °C |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between the sample and a reference as a function of temperature. | Highly accurate and sensitive, provides thermodynamic data (enthalpy of fusion), can detect polymorphism. | Requires specialized equipment and trained personnel, higher cost. | 0.5-5 mg | ± 0.1 °C |
Experimental Protocols
Capillary Melting Point Determination (Thiele Tube)
This classic method provides a cost-effective way to determine the melting point.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 3-ethenyl-5-fluorobenzoic acid sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm high) of the powder into the closed end.
-
Apparatus Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heat-transfer fluid (e.g., mineral oil or silicone oil) to just above the top of the side arm.
-
Mounting: Attach the capillary tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. The convection currents will ensure uniform heating of the bath.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Workflow for Capillary Melting Point Determination
Caption: Workflow for Thiele tube melting point determination.
Digital Melting Point Apparatus
Modern digital instruments offer significant improvements in accuracy and ease of use.
Step-by-Step Protocol:
-
Sample Preparation: As with the capillary method, the sample must be dry and finely powdered.
-
Capillary Loading: Load the sample into a capillary tube.
-
Instrument Setup: Turn on the apparatus and set the starting temperature, heating rate (a slower rate of 1-2 °C/min is recommended for high accuracy), and stop temperature.
-
Measurement: Place the capillary tube into the heating block. The instrument will heat the sample and automatically detect the melting range by measuring the change in light transmission.
-
Data Recording: The melting range is digitally displayed and can often be saved or printed.
Workflow for Digital Melting Point Apparatus
Caption: Automated workflow for a digital melting point apparatus.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly accurate and detailed information about the melting process.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (0.5-5 mg) into a DSC pan.
-
Encapsulation: Seal the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min for a survey scan, followed by a slower 1-2 °C/min scan for high accuracy).
-
Data Analysis: The instrument will generate a thermogram showing heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.
Logical Flow for DSC Analysis
Caption: Logical flow diagram for DSC melting point analysis.
Interpreting the Results for 3-Ethenyl-5-Fluorobenzoic Acid
When determining the melting point of a novel compound like 3-ethenyl-5-fluorobenzoic acid, it is instructive to consider the melting points of structurally similar molecules.
| Compound | Structure | Melting Point (°C) |
| 3-Fluorobenzoic Acid | Aromatic ring with a fluorine and a carboxylic acid group. | 122-124 °C[1] |
| 3-Bromo-5-fluorobenzoic acid | Similar to the target but with a bromine instead of an ethenyl group. | 142-146 °C[2] |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Contains a trifluoromethyl group instead of an ethenyl group. | 104-108 °C[3] |
The melting point is influenced by factors such as molecular weight, symmetry, and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). The presence of the ethenyl (vinyl) group in 3-ethenyl-5-fluorobenzoic acid will influence its crystal packing and intermolecular interactions, leading to a unique melting point. Based on the related compounds, a melting point in the range of 100-150 °C could be anticipated.
A sharp melting range (e.g., 135-135.5 °C) obtained by DSC would be strong evidence for the high purity of the synthesized 3-ethenyl-5-fluorobenzoic acid. A broader range (e.g., 132-135 °C) might suggest the presence of impurities, necessitating further purification.
Conclusion and Recommendations
For the initial characterization of a novel compound such as 3-ethenyl-5-fluorobenzoic acid, a digital melting point apparatus provides a good balance of accuracy, speed, and ease of use. For definitive characterization, especially for patent applications or regulatory submissions, Differential Scanning Calorimetry (DSC) is the gold standard . It not only provides the most accurate melting point but also offers valuable thermodynamic information and can reveal complex thermal behaviors like polymorphism. While the traditional Thiele tube method can be useful for preliminary or educational purposes, its subjectivity and lower precision make it less suitable for rigorous research and development settings.
By employing these techniques and understanding the principles behind them, researchers can confidently determine and interpret the melting point of novel compounds, a critical step in the journey of chemical discovery and development.
References
-
Chem-Impex. 3-Fluorobenzoic acid. Retrieved from [Link]
-
SLS Ireland. 3-Fluorobenzoic acid, 97% | F6605-5G | SIGMA-ALDRICH. Retrieved from [Link]
-
Chem-Impex. 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. 3-Fluorobenzoic acid. Retrieved from [Link]
Sources
Crystal Structure Analysis of Fluorinated Benzoic Acid Dimers: A Comparative Guide
Topic: Crystal structure analysis of fluorinated benzoic acid dimers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide evaluates the structural performance of Fluorinated Benzoic Acid (FBA) scaffolds in crystal engineering, specifically comparing them against the non-fluorinated Benzoic Acid (BA) parent and chlorinated analogs. For drug development professionals, understanding these dimers is critical: the introduction of fluorine alters the supramolecular landscape not by disrupting the primary carboxylic acid synthon, but by redirecting the secondary packing via weak C–H···F interactions. This guide provides the experimental data, comparative metrics, and protocols necessary to utilize FBAs for tuning solubility and bioavailability in pharmaceutical co-crystals.
Comparative Analysis: The Fluorine Effect
In crystal engineering, the "product" under analysis is the Fluorinated Benzoic Acid Scaffold . Its performance is measured by its ability to maintain the robust carboxylic acid dimer (
1.1 Performance Matrix: Fluorinated vs. Non-Fluorinated Scaffolds
The following table synthesizes crystallographic data comparing the parent Benzoic Acid with its mono-fluorinated isomers. Note the divergence in packing motifs despite the conservation of the primary dimer.
| Feature | Benzoic Acid (BA) | 2-Fluorobenzoic Acid (2-FBA) | 3-Fluorobenzoic Acid (3-FBA) | 4-Fluorobenzoic Acid (4-FBA) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | ||||
| Primary Synthon | Centrosymmetric Dimer | Centrosymmetric Dimer | Centrosymmetric Dimer | Centrosymmetric Dimer |
| Packing Motif | Herringbone (Edge-to-Face) | Corrugated Layered | Corrugated Layered | Bifurcated Network |
| Dominant 2° Interaction | C–H[1]··· | C–H···F (2.47 Å) | C–H···F | Multi-centered C–H···F |
| Melting Point ( | 122 °C | ~122–125 °C | ~154 °C | 184 °C |
| Bio-Implication | Baseline solubility | Enhanced acidity (Ortho effect) | Intermediate stability | High thermal stability |
1.2 Structural Causality: Why Fluorine Changes the Game
-
The Robust Dimer: In all cases, the O–H···O hydrogen bond remains the structure-determining interaction (approx. 2.6–2.7 Å). Fluorination does not break this dimer.
-
The Packing Disruption:
-
BA (Parent): Adopts a herringbone structure driven by edge-to-face aromatic interactions.
-
2-FBA & 3-FBA: The fluorine atom is small enough to fit into the lattice but electronically distinct enough to activate C–H···F hydrogen bonds. These weak interactions (< 5 kcal/mol) steer the packing into a corrugated layered structure , effectively "flattening" the herringbone arrangement found in BA.
-
4-FBA: The para-substitution allows for a highly symmetric, linear extension of interactions, leading to a bifurcated donor/acceptor network and significantly higher thermal stability (
184 °C).
-
Interaction Pathway & Mechanism
To understand how these structures assemble, we must visualize the hierarchy of forces. The primary dimer forms first, followed by the secondary organization driven by fluorine.
Figure 1: Hierarchical assembly of benzoic acid derivatives. Fluorine substitution acts as a "switch," diverting the secondary packing from herringbone to layered or networked motifs.
Experimental Protocol: Crystallization & Analysis
Trustworthy structural analysis requires high-quality single crystals. Fluorinated benzoic acids are prone to sublimation and forming thin needles; this protocol is optimized to produce block-like crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
3.1 Workflow Overview
Figure 2: Optimized workflow for generating diffraction-quality crystals of fluorinated benzoic acids.
3.2 Step-by-Step Methodology
Step 1: Solvent System Preparation
-
Rationale: Pure ethanol often yields thin needles that are difficult to mount. A mixed solvent system increases surface tension and slows nucleation, promoting 3D growth.
-
Protocol: Prepare a solvent mixture of Ethanol:Water (80:20 v/v) .
-
Validation: Ensure solvents are HPLC grade to prevent impurity nucleation.
Step 2: Saturation and Seeding
-
Dissolve 50 mg of the specific Fluorobenzoic Acid isomer in 2 mL of the solvent mixture in a 4 mL vial.
-
Warm gently (40 °C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove dust (heterogeneous nucleation sites).
Step 3: Controlled Evaporation (The Critical Step)
-
Cover the vial with Parafilm and poke 3–5 small holes with a needle.
-
Place in a vibration-free environment at constant temperature (20–22 °C).
-
Timeframe: Allow 3–7 days.
-
Observation: Look for block or prism morphologies. If needles form, re-dissolve and add 10% more water.
Step 4: Data Collection (SC-XRD)
-
Mounting: Select a crystal (~0.2 x 0.2 x 0.2 mm) and coat immediately in Paratone-N oil to prevent desolvation or humidity damage.
-
Temperature: Collect data at 100 K (using a cryostream).
-
Why? Fluorine atoms often exhibit high thermal motion or disorder at room temperature. Low temperature locks the conformation, allowing precise resolution of C–H···F distances.
-
-
Resolution: Aim for a resolution of at least 0.8 Å (
for Mo radiation) to accurately model electron density on the fluorine.
Technical Deep Dive: Validating the "Fluorine Contact"
When analyzing your solved structure, you must validate if a short contact is a genuine hydrogen bond or merely close packing.
-
Geometric Criteria:
-
Distance (
): distance should be Å (sum of van der Waals radii).[2] -
Angle (
): angle should be .
-
-
Isostructurality Check:
-
Compare your unit cell dimensions with the parent Benzoic Acid (
, , Å, ).[1] -
If your
-axis expands or contracts significantly, or if the angle shifts >5°, you have confirmed the "Fluorine Effect" on packing.
-
References
-
Structural Landscape of Benzoic Acid: Dubey, R., et al. "Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe."[1][3] Chemical Communications, 2012.[3]
-
C-H...F Interactions: Chakraborty, S., & Desiraju, G. R. "C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid."[4][5] Crystal Growth & Design, 2018.[4]
-
Gas Phase vs Solid State: Evangelisti, L., et al. "Proton Tunneling in Heterodimers of Carboxylic Acids." Journal of Physical Chemistry Letters, 2012.[3]
-
Fluorine in Crystal Engineering: Chopra, D., et al. "The Role of Organic Fluorine in Crystal Engineering." CrystEngComm, 2006.
-
Experimental Protocols (BenchChem): "Recrystallization of 4-Amino-2-fluorobenzoic Acid." BenchChem Technical Support.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethenyl-5-fluorobenzoic Acid
The core structure, a fluorinated aromatic carboxylic acid, suggests potential for skin, eye, and respiratory irritation.[2][3][4][5] Safety data from compounds like 3-Chloro-5-fluorobenzoic acid and 2-Fluorobenzoic acid consistently classify them as skin irritants (Category 2), serious eye irritants (Category 2), and specific target organ toxicants for respiratory irritation (Category 3).[4][5][6] Our protocol is built upon this logical framework to ensure a robust defense against these anticipated hazards.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a comprehensive system designed to shield researchers from exposure. The following table summarizes the minimum required PPE, with detailed explanations of the causality behind each choice provided below.
| Protection Category | Required Equipment | Standard | Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | EN 166 or ANSI Z87.1 | Protects against splashes of the solid or its solutions, which are expected to cause serious eye irritation.[4][5] The face shield offers a secondary barrier for the entire face. |
| Hand Protection | Double-Gloved Nitrile or Neoprene Gloves | ASTM F1671 | Provides robust protection against skin irritation.[3] Double-gloving minimizes exposure risk during glove removal and in case of a breach in the outer glove. |
| Body Protection | Flame-Resistant, Chemical-Resistant Lab Coat or Coveralls | NFPA 2112 | Protects skin and personal clothing from contamination.[1][7] Flame resistance is a prudent measure when working with organic compounds. |
| Respiratory Protection | NIOSH-Approved Half-Mask or Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges and P100 Particulate Filters | NIOSH 42 CFR 84 | Essential when handling the powder outside a fume hood to prevent respiratory tract irritation.[2] The P100 filter is for particulates, and the OV/AG cartridge is for potential vapors. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes or Boots | ASTM F2413 | Protects feet from spills.[1] |
Expert Rationale for PPE Selection
-
Respiratory Protection : As a solid, 3-Ethenyl-5-fluorobenzoic acid can become airborne as a fine dust during weighing and transfer, posing an inhalation hazard that may cause respiratory irritation. All handling of the solid compound outside of a certified chemical fume hood necessitates a NIOSH-approved respirator. The combination of P100 particulate filters and organic vapor/acid gas cartridges provides comprehensive protection against both the solid particles and any potential vapors that may be released, especially if the compound is heated or used in a reaction.[8]
-
Eye and Face Protection : Based on data from similar fluorinated benzoic acids, this compound is expected to cause serious eye irritation.[5] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[9] When handling quantities greater than a few milligrams or when splashes are possible (e.g., during dissolution or reaction quenching), a full-face shield must be worn over the goggles to protect all facial tissue.
-
Hand and Body Protection : Halogenated aromatic compounds can cause significant skin irritation.[3] Chemical-resistant gloves, such as nitrile or neoprene, are required. It is critical to inspect gloves for any signs of degradation or puncture before use.[3] A chemical-resistant lab coat or coveralls should be worn and kept fully fastened to protect the skin on the arms and torso.
Operational Plan: Step-by-Step Handling Procedure
A controlled and systematic workflow is the foundation of laboratory safety. The following procedure is designed to minimize the risk of exposure at every stage of handling.
Preparation and Pre-Handling
-
Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest possible height during all operations.
-
PPE Inspection : Before entering the lab, thoroughly inspect all PPE for damage, including cracks in the face shield, and punctures in gloves.
-
Material Staging : Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) and the chemical container inside the fume hood before beginning work. This minimizes movement in and out of the controlled workspace.
Handling: Weighing and Transfer
-
Container Acclimatization : Allow the container of 3-Ethenyl-5-fluorobenzoic acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Static Control : Use an anti-static gun or grounding strap on the container and balance, as fine powders can be subject to static discharge, leading to dispersal.[3]
-
Slow Transfer : Open the container slowly inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any rapid movements that could create airborne dust.
-
Immediate Closure : Securely close the primary container immediately after dispensing the material.
Post-Handling and Decontamination
-
Surface Cleaning : After completing the transfer, decontaminate the spatula, weigh boat, and any affected surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and wipe with an absorbent pad.
-
Waste Segregation : Dispose of all contaminated materials (wipes, gloves, weigh boats) into the designated "Halogenated Organic Solid Waste" container.
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after exiting the laboratory.
Caption: Workflow for Safe Handling of 3-Ethenyl-5-fluorobenzoic acid.
Logistical Plan: Spill and Disposal Management
Spill Response
-
Small Spills (in fume hood) : If a small amount of solid is spilled inside the fume hood, gently cover it with a dry absorbent material. Carefully sweep the mixture into a designated waste container. Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated waste.
-
Large Spills / Spills Outside Hood : Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Waste Disposal
The presence of fluorine, a halogen, in 3-Ethenyl-5-fluorobenzoic acid mandates specific disposal procedures. Halogenated organic compounds require different, often more costly, disposal methods like high-temperature incineration compared to non-halogenated waste.[10][11]
-
Waste Segregation : It is imperative to collect all waste streams containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12] Do not mix halogenated and non-halogenated waste streams.
-
Container Management : Waste containers must be made of a compatible material, kept securely closed when not in use, and stored in a secondary containment bin in a well-ventilated area.[3]
-
Aqueous Waste : Any aqueous solutions containing this compound must also be disposed of as halogenated waste. They should not be poured down the drain.[12]
By adhering to these detailed operational and logistical plans, researchers can confidently and safely handle 3-Ethenyl-5-fluorobenzoic acid, ensuring both personal safety and environmental compliance.
References
- Proper disposal of chemicals - Sciencemadness Wiki.
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety.
- PFAS and PPE: what is the current situation? - Vandeputte.
- Fluorine - ipo.
- Personal Protective Equipment | US EPA.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline - Benchchem.
- Safety Data Sheet - Cayman Chemical.
- Material Safety Data Sheet.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate.
- Treatment and disposal of chemical wastes in daily laboratory work.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. vumc.org [vumc.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
